molecular formula C6H11F3N2 B15200094 (R)-2-(2,2,2-Trifluoroethyl)piperazine

(R)-2-(2,2,2-Trifluoroethyl)piperazine

货号: B15200094
分子量: 168.16 g/mol
InChI 键: FAXXAILEMUPCBP-RXMQYKEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-2-(2,2,2-Trifluoroethyl)piperazine is a useful research compound. Its molecular formula is C6H11F3N2 and its molecular weight is 168.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-(2,2,2-Trifluoroethyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-(2,2,2-Trifluoroethyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C6H11F3N2

分子量

168.16 g/mol

IUPAC 名称

(2R)-2-(2,2,2-trifluoroethyl)piperazine

InChI

InChI=1S/C6H11F3N2/c7-6(8,9)3-5-4-10-1-2-11-5/h5,10-11H,1-4H2/t5-/m1/s1

InChI 键

FAXXAILEMUPCBP-RXMQYKEDSA-N

手性 SMILES

C1CN[C@@H](CN1)CC(F)(F)F

规范 SMILES

C1CNC(CN1)CC(F)(F)F

产品来源

United States
Foundational & Exploratory

1H and 13C NMR chemical shifts for (R)-2-(2,2,2-Trifluoroethyl)piperazine

Comprehensive NMR Characterization of (R)-2-(2,2,2-Trifluoroethyl)piperazine: A Technical Guide to 1 H, 13 C, and 19 F Spectral Assignments

Executive Summary

The incorporation of trifluoroethyl (-CH 2​ CF 3​ ) groups into saturated nitrogen heterocycles is a premier strategy in modern drug design. This modification enhances metabolic stability, modulates amine basicity (pKa), and increases lipophilicity. However, the structural characterization of these motifs—specifically (R)-2-(2,2,2-Trifluoroethyl)piperazine —presents unique analytical challenges. The interplay between the chiral center at the C2 position, the conformational dynamics of the piperazine ring, and the massive scalar coupling introduced by the fluorine atoms requires a rigorous, multi-nuclear NMR approach.

This whitepaper provides an in-depth, self-validating framework for assigning the 1 H, 13 C, and 19 F NMR chemical shifts of (R)-2-(2,2,2-Trifluoroethyl)piperazine, detailing the causality behind the observed spin-spin splitting and the experimental protocols required for accurate data acquisition.

Conformational Dynamics and Magnetic Equivalence

To accurately interpret the NMR spectra of (R)-2-(2,2,2-Trifluoroethyl)piperazine, one must first understand its 3D conformation in solution. The piperazine core rapidly interconverts between chair conformations; however, the bulky, electron-withdrawing -CH 2​ CF 3​ group strongly dictates the equilibrium, heavily favoring the equatorial position to minimize severe 1,3-diaxial steric clashes[1].

Because the C2 position is a fixed (R)-stereocenter, the adjacent methylene protons of the trifluoroethyl linker (-CH 2​ -) are diastereotopic . This means they reside in permanently distinct magnetic environments, regardless of bond rotation[2]. Consequently, these two protons will not appear as a single integrated peak. Instead, they will resonate at different chemical shifts and couple to one another, generating complex multiplet patterns that serve as a diagnostic fingerprint for the molecule's structural integrity.

CC1(R)-Configuration at C2C2Equatorial Preference of-CH2CF3 GroupC1->C2 Steric MinimizationC3Diastereotopic -CH2- Protons(Distinct Chemical Shifts)C1->C3 Chiral EnvironmentC4Complex Multiplet Patterns(2J_HH and 3J_HF Coupling)C2->C4 Fixed Rotameric StateC3->C4 Spin-Spin Splitting

Causality of conformational dynamics leading to complex NMR splitting patterns.

Spectral Assignment and Scalar Coupling Analysis

A self-validating NMR assignment relies on cross-referencing chemical shifts with predictable scalar coupling constants ( J -values). In fluorinated molecules, heteronuclear coupling ( nJCF​ and nJHF​ ) provides undeniable proof of atomic connectivity.

Fluorine-19 ( 19 F) and Carbon-13 ( 13 C) Diagnostics

The 19 F spectrum is the most direct indicator of the trifluoroethyl group. The -CF 3​ fluorine atoms typically resonate between -64.0 and -67.0 ppm[3]. Because they are adjacent to a -CH 2​

  • group, the signal is split into a triplet via three-bond coupling ( 3JHF​≈10–11 Hz)[4].

In the 13 C spectrum, the fluorine atoms induce massive peak splitting that acts as an internal validation system. The terminal -CF 3​ carbon appears as a large quartet due to one-bond coupling ( 1JCF​≈275–280 Hz)[5]. The adjacent methylene carbon (-CH 2​ -) also splits into a quartet, albeit with a smaller two-bond coupling constant ( 2JCF​≈28–32 Hz)[3]. If these specific quartets are absent, the carbon belongs to the piperazine ring, not the trifluoroethyl linker.

Proton ( 1 H) Splitting Complexity

The 1 H spectrum is dominated by the diastereotopic -CH 2​

  • protons. Each proton couples with its geminal partner ( 2JHH​≈14 Hz), the adjacent C2-H ( 3JHH​≈5–8 Hz), and the three fluorine atoms ( 3JHF​≈11 Hz)[2]. This results in two distinct "doublet of quartets" (or complex multiplets) between 2.20 and 2.80 ppm. The piperazine ring protons (C3, C5, C6) appear as overlapping multiplets between 2.60 and 3.10 ppm[1].
Quantitative Data Summaries

Table 1: Predicted 1 H NMR Chemical Shifts and Coupling Data (CDCl 3​ , 400 MHz)

PositionShift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)Structural Assignment Logic
C2-H 2.80 – 3.00m 3JHH​ (vicinal)Chiral center; coupled to C3-H 2​ and -CH 2​ CF 3​ .
-CH 2​
  • (H a​ )
2.20 – 2.50dq / m 2JHH​≈14 , 3JHF​≈11 Diastereotopic proton A; shielded environment.
-CH 2​
  • (H b​ )
  • 2.50 – 2.80dq / m 2JHH​≈14 , 3JHF​≈11 Diastereotopic proton B; deshielded environment.
    C3, C5, C6 2.60 – 3.10m 2JHH​ , 3JHH​ Piperazine ring equatorial/axial protons.
    N-H (x2) 1.80 – 2.20br s-Broadened by quadrupolar 14 N relaxation; exchangeable.

    Table 2: Predicted 13 C and 19 F NMR Chemical Shifts (CDCl 3​ , 100/376 MHz)

    NucleusShift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)Structural Assignment Logic
    13 C (-CF 3​ ) 124.0 – 127.0q 1JCF​≈275–280 Massive one-bond C-F scalar coupling.
    13 C (-CH 2​ -) 38.0 – 42.0q 2JCF​≈28–32 Two-bond C-F coupling; diagnostic for linkage.
    13 C (C2) 52.0 – 56.0s-Deshielded by adjacent amines and alkyl group.
    13 C (C3, C5, C6) 44.0 – 48.0s-Standard piperazine ring carbons.
    19 F (-CF 3​ ) -64.0 to -67.0t 3JHF​≈10–11 Coupled to the adjacent diastereotopic -CH 2​
    • group.

    Experimental Workflow for NMR Characterization

    To ensure the highest fidelity in spectral resolution—particularly to resolve the complex 1 H multiplets and accurately integrate the non-protonated 13 C signals—the following step-by-step methodology must be strictly adhered to.

    Step-by-Step Methodology

    Step 1: Sample Preparation

    • Weigh 15–20 mg of highly pure (R)-2-(2,2,2-Trifluoroethyl)piperazine.

    • Dissolve the compound in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard at 0.00 ppm).

    • Causality: CDCl 3​ is preferred over DMSO-d 6​ to prevent the exchangeable N-H protons from shifting downfield and obscuring the critical 2.50–3.00 ppm aliphatic region.

    Step 2: Instrument Setup and Probe Tuning

    • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear probe.

    • Lock the magnetic field to the deuterium resonance of CDCl 3​ .

    • Manually tune and match the probe for 1 H, 13 C, and 19 F frequencies.

    • Causality: Precise tuning is critical for fluorinated compounds to ensure accurate 90-degree pulse widths, which maximizes the signal-to-noise (S/N) ratio.

    Step 3: 1D 19 F and 1 H Acquisition

    • 1 H NMR: Execute a standard 1D sequence (e.g., zg30). Set the spectral width to 12 ppm. Acquire 16–32 scans with a relaxation delay (D1) of 2 seconds.

    • 19 F NMR: Execute a 1D sequence with a spectral width covering -50 to -100 ppm. Acquire 16 scans.

    • Validation: The 19 F spectrum must show a clean triplet. If complex higher-order splitting is observed, it indicates restricted rotation or dimerization.

    Step 4: 1D 13 C Acquisition (The Critical Step)

    • Execute a 1 H-decoupled 13 C sequence (e.g., zgpg30). Set the spectral width to 250 ppm.

    • Crucial Parameter: Set the relaxation delay (D1) to at least 2.5 to 3.0 seconds , and acquire a minimum of 512 scans.

    • Causality: The -CF 3​ carbon lacks directly attached protons, meaning it relies on slower dipole-dipole and chemical shift anisotropy (CSA) relaxation mechanisms[4]. A standard 1-second D1 will result in a severely attenuated or missing -CF 3​ quartet. The extended D1 ensures quantitative relaxation and adequate S/N for this quaternary carbon.

    Step 5: Data Processing

    • Apply an exponential window function (line broadening of 0.3 Hz for 1 H and 1.0 Hz for 13 C) prior to Fourier transformation.

    • Phase correct manually, baseline correct, and reference the solvent residual peak (CDCl 3​ : 1 H at 7.26 ppm, 13 C at 77.16 ppm)[1].

    GN1Sample Preparation(15-20 mg in CDCl3)N2Probe Tuning & Matching(1H, 13C, 19F Frequencies)N1->N2N31D 1H NMR (D1 = 2s)Identify Diastereotopic -CH2-N2->N3N41D 19F NMRConfirm -CF3 TripletN2->N4N51D 13C NMR (1H Decoupled)Extended D1 (3s) for -CF3 RelaxationN3->N5N4->N5N62D NMR (COSY, HSQC)Resolve Piperazine Ring OverlapN5->N6N7Final Spectral Assignment(R)-2-(2,2,2-Trifluoroethyl)piperazineN6->N7

    Sequential workflow for the multi-nuclear NMR characterization of fluorinated piperazines.

    Modulating Piperazine Basicity: The Strategic Role of the 2,2,2-Trifluoroethyl Group in Drug Design

    Author: BenchChem Technical Support Team. Date: April 2026

    The Basicity Paradox of the Piperazine Scaffold

    The piperazine ring is one of the most privileged scaffolds in medicinal chemistry, frequently deployed to improve aqueous solubility, modulate physicochemical properties, or act as a rigid structural linker [1]. However, the inherent basicity of the piperazine moiety presents a significant "basicity paradox" in drug development.

    Unsubstituted piperazine possesses a highly basic secondary amine with a macroscopic pKa​ of approximately 9.8. Even when incorporated into a drug molecule (typically as an N -acyl- N′ -alkyl or N -aryl- N′ -alkyl derivative), the remaining aliphatic nitrogen often retains a pKa​ between 8.0 and 9.0. At physiological pH (7.4), this basic center is predominantly protonated (>90% ionized). While this ionization guarantees excellent aqueous solubility, it severely limits passive membrane permeability and frequently triggers off-target liabilities, most notably binding to the inner vestibule of the hERG potassium channel, which is a primary driver of drug-induced cardiotoxicity [2].

    To rescue piperazine-containing leads from these ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) traps, molecular basicity must be precisely titrated.

    Mechanistic Causality: The Inductive Power of the 2,2,2-Trifluoroethyl Group

    Direct attachment of a trifluoromethyl group to a nitrogen atom ( N-CF3​ ) is chemically unstable, rapidly eliminating hydrogen fluoride to form reactive imines. To harness the electron-withdrawing power of fluorine while maintaining the stable sp3 geometry of the piperazine nitrogen, the 2,2,2-trifluoroethyl group ( −CH2​CF3​ ) is utilized as a premier bioisostere [4].

    The causality behind its effectiveness lies in the strong negative inductive effect ( −I ) of the CF3​ moiety. The highly electronegative fluorine atoms pull electron density away from the adjacent carbon, which in turn withdraws electron density from the piperazine nitrogen through the σ -bond network.

    • Electron Depletion: This inductive withdrawal reduces the electron density of the nitrogen's lone pair.

    • Proton Affinity Reduction: A less electron-rich lone pair is thermodynamically less capable of stabilizing an incoming proton, drastically lowering the pKa​ of the conjugate acid [5].

    • The Spacer Effect: The methylene ( −CH2​− ) spacer attenuates the −I effect just enough to keep the nitrogen weakly basic, preventing it from becoming completely non-basic (like an amide), which would otherwise collapse the molecule's aqueous solubility.

    ADMET_Logic N1 Piperazine Core (High Basicity) N2 N-Alkylation with -CH2CF3 N1->N2 N3 Strong -I Inductive Effect N2->N3 N4 Reduced N-Lone Pair Density N3->N4 N5 Lowered pKa (ΔpKa ≈ -1.0 to -4.0) N4->N5 N6 Decreased hERG Liability N5->N6 N7 Increased Passive Permeability N5->N7

    Figure 1: Mechanistic pathway linking 2,2,2-trifluoroethyl substitution to improved ADMET profiles.

    Quantitative Impact on pKa and Ionization

    The impact of the trifluoroethyl group on pKa​ is profound. To illustrate this, we compare the macroscopic pKa​ values of standard piperazines against their trifluoroethyl-substituted counterparts.

    In a typical drug-like scaffold where one nitrogen is acylated (rendering it non-basic, pKa​<1 ), the basicity of the distal alkylated nitrogen dictates the molecule's ionization state.

    Table 1: Comparative pKa​ and Ionization Profiles of N -Acyl- N′ -Alkylpiperazine Models

    N′ -SubstituentProximal N pKa​ (Basic Center) ΔpKa​ (vs. Ethyl)% Ionized at pH 7.4Primary ADMET Implication
    −CH3​ (Methyl)~8.5-0.1~92.6%High hERG risk, low permeability
    −CH2​CH3​ (Ethyl)~8.6Reference~94.0%High hERG risk, low permeability
    −CH2​CF3​ (Trifluoroethyl)~4.5-4.1 < 0.2% Abolished hERG risk, high permeability

    Data synthesis based on chemoinformatic profiling of fluorinated piperidines and piperazines [2, 3].

    As demonstrated, replacing an ethyl group with a 2,2,2-trifluoroethyl group drops the pKa​ by over 4 units. At physiological pH, the molecule transitions from being >90% protonated to being >99% neutral.

    Pharmacological Causality: hERG and Permeability

    Mitigating hERG Cardiotoxicity: The central cavity of the hERG potassium channel contains key aromatic residues, specifically Tyr652 and Phe656. These residues engage in strong π -cation interactions with the protonated (positively charged) nitrogen of basic drugs [3]. By utilizing the −CH2​CF3​ group to suppress the pKa​ to ~4.5, the piperazine nitrogen remains un-ionized at pH 7.4. Without the positive charge, the π -cation interaction cannot occur, effectively engineering out the hERG liability while maintaining the spatial footprint of the piperazine ring.

    Enhancing Membrane Permeability: Passive transcellular permeability requires drugs to partition into the lipophilic core of the cell membrane. Charged species face an immense desolvation penalty. By shifting the ionization equilibrium entirely toward the neutral species at pH 7.4, the trifluoroethyl group exponentially increases the apparent lipophilicity ( LogD7.4​ ), driving superior oral absorption and blood-brain barrier (BBB) penetration[1].

    Experimental Methodology: Synthesis & Validation Protocol

    To ensure scientific integrity, the synthesis of N -(2,2,2-trifluoroethyl)piperazines requires specific tactical adjustments. Standard alkyl halides (like CF3​CH2​Br ) are notoriously unreactive toward SN​2 displacement because the strong −I effect of the CF3​ group severely destabilizes the electron-rich SN​2 transition state.

    Expert Insight: To overcome this activation barrier, one must use a super-leaving group. 2,2,2-Trifluoroethyl trifluoromethanesulfonate (triflate) is the reagent of choice.

    Step-by-Step Protocol: Synthesis and pKa Determination

    Phase 1: Synthesis of 1-(2,2,2-Trifluoroethyl)piperazine

    • Alkylation: Dissolve 1.0 equivalent of tert-butyl piperazine-1-carboxylate (mono-Boc-piperazine) in anhydrous acetonitrile. Add 2.0 equivalents of anhydrous potassium carbonate ( K2​CO3​ ).

    • Triflate Addition: Dropwise, add 1.2 equivalents of 2,2,2-trifluoroethyl trifluoromethanesulfonate at 0∘C under inert atmosphere.

    • Heating: Warm the reaction to 80∘C and stir for 12 hours. The superior leaving ability of the triflate overcomes the deactivated electrophile.

    • Deprotection: Concentrate the mixture, resuspend in dichloromethane (DCM), and add trifluoroacetic acid (TFA) in a 1:1 (v/v) ratio. Stir at room temperature for 2 hours to cleave the Boc group.

    • Isolation: Concentrate in vacuo, neutralize with 1M NaOH to pH 10, and extract with ethyl acetate. Dry over Na2​SO4​ and evaporate to yield the free amine.

    Phase 2: Potentiometric pKa Validation

    • Preparation: Dissolve 1-2 mg of the purified free amine in 10 mL of 0.15 M KCl (to maintain constant ionic strength).

    • Titration: Using an automated potentiometric titrator (e.g., Sirius T3), acidify the solution to pH 2.0 using 0.5 M HCl.

    • Measurement: Titrate with 0.5 M KOH under argon gas (to exclude CO2​ ) from pH 2.0 up to pH 12.0.

    • Data Processing: Calculate the macroscopic pKa​ from the inflection points of the Bjerrum plot.

    Exp_Workflow S1 1. N-Alkylation Reagent: CF3CH2-OTf Overcomes SN2 deactivation S2 2. Boc Deprotection Reagent: TFA/DCM (1:1) Yields target salt S1->S2 S3 3. Free-Basing & Isolation Reagent: 1M NaOH / EtOAc Isolates free amine S2->S3 S4 4. Potentiometric Titration 0.15M KCl, pH 2 to 12 Captures macroscopic pKa S3->S4

    Figure 2: Self-validating workflow for the synthesis and pKa determination of CF3-piperazines.

    References
    • The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7Hq4OEIuDBQ1dlBey3-O9ZltKzC0iDHs21TsvX_6wwi3YYgOqGd8DN0TRKLLbn-GL440-MgDmgFS-SHFMj19gGuQccQ4rJ-dGOOIRqViiX97I8eqLYiRZPI84zebswbI5d0ScV2aMOBTU5Dz40ZrCrRSWgHgwtBLr]
    • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2tNGJGx-_jECdl7s09NlFeJPq95P2H0b7J5pM5eQh2aLkBNTEN6ybbYZS_S_zeu7gV1FLNdzSZSkgxSlp2uNvGxVAgrW4InzqZ1p5g_f5OtPDsSH-BrlTzPvP0NkK-2-ZA8zWw7562cyBew==]
    • Histamine-3 Receptor Inverse Agonists for the Treatment of Obesity: Validation of the Target and Identification of Novel Series. Chimia.[https://vertexaisearch.cloud.google.
    • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_8SYSWZu54GIniRomgmXW4gvn7v6oOGB_KwbG_QMuucIj_ruACXHI8Nv69umLST23xjyhVmFJophufwpmSayeW_MqmBOf9NKj5HgG9ZXi56bzU0uhQmi-cxVoMBwRgfvKBz2DsH4vfBpF9hA=]
    • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT 1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESPYC6oz1thko96KsvDQsA3jHSYbBY9m2fDDZgyrV6whrofpju4jtOp1lFadXCcJBq-ZoM0BYgFn0Np1dijkU2WzecRLPP5XEKAImb87oDvbO7bOfQ_RRhCVt1W0_kZzTnYD0BCw==]

    Structural Characterization and X-Ray Crystallography of (R)-2-(2,2,2-Trifluoroethyl)piperazine

    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract The incorporation of fluorinated alkyl groups into saturated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry. Specifically, (R)-2-(2,2,2-Trifluoroethyl)piperazine serves as a critical chiral building block, offering enhanced metabolic stability, modulated basicity, and increased lipophilicity compared to its unfluorinated analogs. As a Senior Application Scientist, I have structured this technical guide to detail the rigorous analytical methodologies required to unambiguously characterize this molecule. By synthesizing solution-state Nuclear Magnetic Resonance (NMR) spectroscopy with solid-state Single-Crystal X-Ray Diffraction (SCXRD), we establish a self-validating framework for confirming absolute configuration, conformational dynamics, and structural integrity.

    Pharmacological Relevance and Structural Dynamics

    Piperazine rings are ubiquitous in central nervous system (CNS) therapeutics, antimicrobial agents, and kinase inhibitors[1]. However, the basic secondary amines of unsubstituted piperazines often lead to rapid oxidative metabolism and suboptimal pharmacokinetic profiles. The strategic addition of a 2,2,2-trifluoroethyl group at the C2 position introduces strong electron-withdrawing effects that lower the pKa of the adjacent N1 amine, while the bulky, highly fluorinated motif provides a steric shield against cytochrome P450 enzymes.

    Understanding the 3D conformation of (R)-2-(2,2,2-Trifluoroethyl)piperazine (often isolated as a dihydrochloride salt, CAS 2995299-06-2[2]) is paramount. In solution, the piperazine ring undergoes rapid chair-to-chair inversion. However, the steric bulk of the trifluoroethyl group dictates a strong thermodynamic preference for the equatorial position to minimize 1,3-diaxial interactions with the protons at C4 and C6.

    Workflow A Synthesis of (R)-2-(2,2,2-Trifluoroethyl)piperazine B Purity & Mass Confirmation (LC-MS / GC-MS) A->B C Solution-State Structure (1H, 13C, 19F NMR) B->C D Solid-State Conformation (SCXRD) B->D E Absolute Configuration (R) & Equatorial Preference C->E D->E

    Fig 1. Orthogonal analytical pipeline for characterizing chiral fluorinated piperazines.

    Solution-State Characterization: NMR Spectroscopy

    The Causality of Multinuclear NMR Analysis

    To fully map the molecular connectivity, 1H, 13C, and 19F NMR must be utilized in tandem. The presence of the −CF3​ group introduces complex spin-spin coupling ( J -coupling).

    • 19F NMR : Acts as a highly sensitive, background-free probe. The three equivalent fluorine atoms couple with the adjacent methylene protons ( −CH2​−CF3​ ), typically appearing as a distinct triplet.

    • 13C NMR : The carbon atom of the −CF3​ group exhibits a massive one-bond coupling constant ( 1JCF​≈275 Hz), appearing as a large quartet. The adjacent methylene carbon shows a two-bond coupling ( 2JCF​≈30 Hz).

    • Dynamic Behavior : Fluorinated piperazines often exhibit restricted ring flipping or rotational conformers (especially if derivatized into amides), which can lead to signal broadening at room temperature[3]. Variable Temperature (VT) NMR is required to calculate the activation energy ( ΔG‡ ) of these dynamic processes.

    Quantitative Spectral Data Summary
    NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment
    19F -65.0 to -67.0Triplet (t) 3JHF​≈10.5 −CF3​
    1H 2.20 - 2.50Multiplet (m) 3JHF​≈10.5 , 3JHH​ −CH2​−CF3​
    1H 2.70 - 3.10Complex (m)VariousPiperazine ring protons
    13C 125.5Quartet (q) 1JCF​≈275.0 −CF3​
    13C 38.2Quartet (q) 2JCF​≈30.0 −CH2​−CF3​
    13C 45.0 - 55.0Singlets (s)N/APiperazine ring carbons

    (Note: Exact chemical shifts depend on the solvent, e.g., CDCl3​ vs. DMSO−d6​ , and whether the compound is a free base or hydrochloride salt).

    Protocol: Self-Validating Variable Temperature (VT) NMR

    To resolve broadened signals caused by intermediate exchange rates of the piperazine ring conformers, execute the following VT-NMR protocol. This system is self-validating because the return to room temperature must perfectly reproduce the initial spectrum, proving no thermal degradation occurred.

    • Sample Preparation : Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO−d6​ (chosen for its high boiling point, allowing high-temperature studies)[3].

    • Probe Calibration : Calibrate the NMR probe temperature using an external standard of 100% ethylene glycol (for high temperatures) to ensure the thermocouple readings are accurate.

    • Baseline Acquisition : Acquire a standard 1H NMR spectrum at 298 K. Note any broadened signals in the aliphatic region (2.5–3.5 ppm).

    • Heating Ramp : Increase the temperature in 10 K increments up to 360 K. Allow 5 minutes of thermal equilibration at each step before acquiring the spectrum.

    • Coalescence Identification : Identify the coalescence temperature ( Tc​ ) where broadened signals merge into a sharp time-averaged singlet.

    • Validation (Cooling) : Return the probe to 298 K and re-acquire the 1H spectrum. It must perfectly overlay with the spectrum from Step 3.

    • Kinetic Calculation : Use the Eyring equation to calculate the Gibbs free energy of activation ( ΔG‡ ) for the conformational exchange.

    Dynamics A Room Temp NMR Broadened Signals B Variable Temp (VT) NMR A->B Investigate C High Temp (>340K) Fast Exchange B->C D Low Temp (<250K) Slow Exchange B->D E Calculate Activation Energy (ΔG‡) C->E D->E

    Fig 2. Logic tree for resolving piperazine conformational dynamics via VT-NMR.

    Solid-State Characterization: X-Ray Crystallography

    Crystallographic Theory & Absolute Configuration

    While NMR provides excellent connectivity data, it cannot definitively prove the absolute configuration of a chiral center without chiral derivatization. Single-Crystal X-Ray Diffraction (SCXRD) is the gold standard for determining the 3D spatial arrangement.

    For (R)-2-(2,2,2-Trifluoroethyl)piperazine, SCXRD serves two critical functions:

    • Confirmation of the (R) Enantiomer : By utilizing anomalous dispersion (often requiring a heavier atom like chlorine if using Mo-K α radiation, hence the utility of the dihydrochloride salt), the Flack parameter can be calculated. A Flack parameter near 0 (e.g., 0.02±0.03 ) unambiguously confirms the (R) configuration.

    • Equatorial Positioning : The electron density map will reveal the piperazine ring in a distinct chair conformation. The C1−C2−CH2​−CF3​ torsion angles will demonstrate that the bulky trifluoroethyl group occupies the equatorial position, avoiding the severe steric penalty of the axial position[3].

    Protocol: Single-Crystal Growth and Diffraction

    A self-validating crystallization protocol ensures that the analyzed crystal is representative of the bulk material.

    • Salt Formation : Dissolve the free base in diethyl ether and add 2.2 equivalents of anhydrous HCl in dioxane to precipitate the dihydrochloride salt. Isolate via filtration.

    • Vapor Diffusion Crystallization :

      • Dissolve 10 mg of the dihydrochloride salt in a minimum volume (approx. 0.5 mL) of methanol (the "good" solvent) in a small inner vial.

      • Place the inner vial inside a larger outer vial containing 3 mL of diethyl ether (the "antisolvent").

      • Seal the outer vial tightly. Over 3–5 days, the volatile ether will slowly diffuse into the methanol, lowering the solubility and inducing the slow nucleation of high-quality single crystals.

    • Optical Validation : Examine the crystals under a polarized light microscope. Select a crystal with sharp edges that extinguishes polarized light uniformly (proving it is a single crystal, not a twinned cluster).

    • Data Collection : Mount the crystal on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K). Low temperature minimizes thermal motion (atomic displacement parameters), yielding sharper electron density maps.

    • Structure Solution : Solve the structure using direct methods (e.g., SHELXT) and refine using least-squares minimization (SHELXL).

    Typical Crystallographic Parameters
    ParameterExpected Value / Range
    Crystal System Orthorhombic or Monoclinic
    Space Group P21​21​21​ or P21​ (Chiral space groups)
    Temperature 100(2) K
    Radiation Cu-K α ( λ=1.54178 Å) or Mo-K α
    Flack Parameter ≈0.00 (Confirms absolute stereochemistry)
    R1 (Final R index) <0.05 (Indicates a high-quality structural model)

    Conclusion

    The rigorous structural characterization of (R)-2-(2,2,2-Trifluoroethyl)piperazine requires a synergistic approach. Solution-state multinuclear and dynamic NMR provides the necessary data on molecular connectivity and conformational flexibility, while SCXRD delivers the definitive proof of absolute stereochemistry and 3D spatial arrangement. By adhering to the self-validating protocols outlined in this guide, researchers can ensure the highest level of scientific integrity when advancing this critical pharmacophore through the drug development pipeline.

    References

    • Beilstein Journal of Organic Chemistry. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from[Link]

    • Journal of Agricultural and Food Chemistry. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. ACS Publications. Retrieved from[Link]

    • NextSDS. 2-(2,2,2-trifluoroethyl)piperazine dihydrochloride — Chemical Substance Information. Retrieved from[Link]

    Sources

    Pharmacokinetic Profiling of (R)-2-(2,2,2-Trifluoroethyl)piperazine Derivatives: A Technical Guide to ADME Optimization

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The piperazine ring is a ubiquitous pharmacophore in drug discovery, prized for its ability to form critical salt bridges and hydrogen bonds with target proteins. However, unsubstituted piperazines frequently suffer from sub-optimal pharmacokinetic (PK) profiles. Their high basicity (pKa ~9.8) limits passive membrane permeability, while the exposed nitrogen lone pairs serve as primary sites for rapid cytochrome P450 (CYP)-mediated N-dealkylation and oxidation.

    To overcome these liabilities, the strategic incorporation of a 2,2,2-trifluoroethyl group at the 2-position—specifically utilizing the (R)-enantiomer—has emerged as a highly effective structural intervention. This whitepaper provides an in-depth mechanistic analysis and outlines field-proven, self-validating protocols for the pharmacokinetic profiling of (R)-2-(2,2,2-Trifluoroethyl)piperazine derivatives, empowering drug development professionals to optimize lead compounds efficiently.

    Mechanistic Rationale: The "Why" Behind the Scaffold

    The addition of the (R)-2-(2,2,2-trifluoroethyl) moiety is not merely a steric adjustment; it is a profound physicochemical reprogramming of the piperazine core.

    pKa Modulation and Membrane Permeability

    Fluorination significantly alters the electronic landscape of a molecule. The strong inductive electron-withdrawing effect (-I effect) of the trifluoromethyl ( CF3​ ) group propagates through the ethyl linker, effectively pulling electron density away from the adjacent secondary amine[1]. This reduces the pKa of the piperazine nitrogen from ~9.8 to a more physiologically favorable range (7.5–8.0). Consequently, at physiological pH (7.4), a substantially larger fraction of the drug exists in its unionized, lipophilic state, drastically enhancing passive transcellular permeation (e.g., intestinal absorption and blood-brain barrier crossing)[2].

    Metabolic Shielding

    Unsubstituted piperazines are highly susceptible to oxidative metabolism. The bulky, electron-dense CF3​ group acts as a steric shield, physically blocking the active sites of metabolizing enzymes (such as CYP3A4 and CYP2D6) from accessing the vulnerable nitrogen atom[3]. Furthermore, the reduced electron density on the nitrogen makes it less susceptible to single-electron transfer reactions, which are often the first step in CYP-mediated N-dealkylation.

    Stereospecificity

    The spatial orientation dictated by the (R)-configuration is critical. While the racemate might offer general metabolic protection, the (R)-enantiomer specifically projects the trifluoroethyl vector into a defined vector space. In advanced kinase inhibitors (e.g., MerTK/Axl or CDC7 inhibitors), this specific geometry prevents steric clashes within the ATP-binding pocket while simultaneously presenting the optimal conformation to evade hepatic metabolizing enzymes, resulting in superior in vivo half-lives compared to the (S)-enantiomer[4][5].

    MetabolicMechanism Unsub Unsubstituted Piperazine (High pKa, Exposed N) CYP CYP450 Enzymes (e.g., CYP3A4, CYP2D6) Unsub->CYP Degrade Rapid N-dealkylation & Ring Oxidation CYP->Degrade Clear High Clearance (Cl) Poor Bioavailability Degrade->Clear TFE (R)-2-(2,2,2-Trifluoroethyl) piperazine Shield Steric Shielding & pKa Reduction TFE->Shield Stable Metabolic Stability (Blocked Oxidation) TFE->Stable Shield->CYP Prevents Binding Sustain Low Clearance (Cl) High Bioavailability Stable->Sustain

    Diagram 1: Mechanistic logic of metabolic shielding and clearance reduction by the (R)-trifluoroethyl group.

    Quantitative Data Interpretation

    The structural modifications discussed above translate into measurable, highly predictable shifts in pharmacokinetic parameters. Table 1 summarizes the expected comparative data when profiling these derivatives.

    Table 1: Comparative Physicochemical and PK Parameters

    ParameterUnsubstituted Piperazine(R)-2-(2,2,2-Trifluoroethyl)piperazineMechanistic Driver
    pKa (Basic N) ~9.8~7.5 - 8.0Inductive electron withdrawal (-I effect) by CF3​
    LogD (pH 7.4) Low (< 0.5)Moderate to High (1.5 - 2.5)Increased fraction of unionized species
    HLM Clint​ High (> 50 μL/min/mg )Low (< 15 μL/min/mg )Steric hindrance blocking CYP450 N-dealkylation
    Oral Bioavailability (%F) Low to ModerateHigh (> 60%)Synergistic improvement in permeability and stability

    Experimental Protocols: Self-Validating Workflows

    To accurately profile the pharmacokinetics of these derivatives, assays must be designed with built-in causality and self-validation mechanisms.

    Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

    This assay determines the intrinsic clearance ( Clint​ ) of the compound, confirming the metabolic shielding effect of the trifluoroethyl group.

    Step-by-Step Methodology:

    • Preparation: Prepare a 10 mM stock of the (R)-2-(2,2,2-Trifluoroethyl)piperazine derivative in DMSO. Dilute to a 1 µM working solution in 0.1 M potassium phosphate buffer (pH 7.4) to prevent solvent-induced CYP inhibition (final DMSO < 0.1%).

    • Equilibration: Mix the compound with pooled Human Liver Microsomes (final protein concentration 0.5 mg/mL). Causality: Pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium before initiating the enzymatic reaction.

    • Initiation: Add NADPH (final concentration 1 mM) to initiate the reaction. Causality: NADPH is the obligate electron donor required for the CYP450 catalytic cycle; without it, oxidative metabolism cannot occur.

    • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an Internal Standard (IS). Causality: Acetonitrile instantly denatures the microsomal proteins, halting metabolism and precipitating the protein matrix.

    • Self-Validation System: Run parallel incubations with Verapamil (known high clearance) and Warfarin (known low clearance). If Verapamil is not rapidly degraded, the microsomal batch is metabolically incompetent, and the assay must be rejected.

    • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and Clint​ .

    Protocol B: In Vivo Pharmacokinetic Profiling (Rat Model)

    To validate the in vitro findings, an in vivo study is required to calculate absolute oral bioavailability (%F) and systemic clearance.

    Step-by-Step Methodology:

    • Dosing Formulation: Formulate the compound for Intravenous (IV) dosing (e.g., 1 mg/kg in 5% DMSO / 10% Solutol / 85% Saline) and Per Os (PO) oral gavage (e.g., 5 mg/kg in 0.5% Methylcellulose).

    • Administration & Sampling: Administer to male Sprague-Dawley rats (n=3 per route). Collect serial blood samples (approx. 200 µL) from the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Sample Stabilization: Collect blood into K2​EDTA coated tubes. Causality: EDTA chelates calcium, preventing coagulation and stabilizing plasma enzymes that might otherwise degrade the analyte ex vivo. Centrifuge at 3000g (4°C) to isolate plasma.

    • Protein Precipitation & Extraction: To 50 µL of plasma, add 150 µL of extraction solvent (Methanol/Acetonitrile) spiked with a stable-isotope labeled (SIL) internal standard. Causality: The SIL-IS perfectly co-elutes with the target analyte, correcting for any matrix effects or ion suppression during LC-MS/MS ionization, ensuring absolute quantitative accuracy.

    • LC-MS/MS Bioanalysis: Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Data Analysis: Utilize Non-Compartmental Analysis (NCA) to calculate Area Under the Curve (AUC), Clearance (Cl), Volume of Distribution (Vd), and %F.

    PKWorkflow Dosing In Vivo Dosing (IV & PO Routes) Sampling Serial Blood Sampling Dosing->Sampling Prep Protein Precipitation (Internal Std Added) Sampling->Prep LCMS LC-MS/MS Quantification Prep->LCMS NCA NCA Analysis (Calculate %F, t1/2) LCMS->NCA

    Diagram 2: End-to-end workflow for In Vivo PK profiling and bioanalytical quantification.

    References

    • [4] Discovery of A-910, a Highly Potent and Orally Bioavailable Dual MerTK/Axl-Selective Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry - ACS Publications. 4

    • [5] Discovery of AS-0141, a Potent and Selective Inhibitor of CDC7 Kinase for the Treatment of Solid Cancers. Journal of Medicinal Chemistry - ACS Publications. 5

    • [1] Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. 1

    • [2] The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online. 2

    • [3] Methods to Increase the Metabolic Stability of 18F-Radiotracers. PMC - National Institutes of Health. 3

    Sources

    Methodological & Application

    Application Note & Protocols: Asymmetric Synthesis of (R)-2-(2,2,2-Trifluoroethyl)piperazine

    Author: BenchChem Technical Support Team. Date: April 2026

    Audience: Researchers, scientists, and drug development professionals.

    Introduction: The Significance of Chiral Fluorinated Piperazines

    The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable pharmacokinetic properties.[1][2][3] The introduction of a trifluoroalkyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[4][5] Consequently, chiral 2-substituted piperazines, particularly those bearing fluorinated moieties like (R)-2-(2,2,2-Trifluoroethyl)piperazine, represent a class of high-value building blocks for the discovery of novel therapeutics. The precise control of stereochemistry is critical, as different enantiomers often exhibit distinct pharmacological and toxicological profiles.[2]

    This guide details a robust and highly diastereoselective protocol for the synthesis of (R)-2-(2,2,2-Trifluoroethyl)piperazine, leveraging the power of a chiral auxiliary-mediated approach. The strategy is centered around the use of (R)-tert-butanesulfinamide, often referred to as Ellman's auxiliary, a cornerstone reagent in modern asymmetric amine synthesis.[6][7] This method is renowned for its reliability, high stereochemical control, and the ability to recover the chiral auxiliary, making it an efficient and practical choice for both laboratory-scale and process development applications.[8][9]

    The core of this strategy involves three key stages:

    • Attachment of the Chiral Auxiliary: Condensation of a protected amino aldehyde with (R)-tert-butanesulfinamide to form a chiral N-sulfinyl imine.

    • Diastereoselective C-C Bond Formation: Nucleophilic addition of a trifluoroethyl moiety to the imine, where the chiral auxiliary directs the stereochemical outcome.

    • Cyclization and Auxiliary Cleavage: Transformation of the resulting diamine precursor into the piperazine ring, followed by the removal of the auxiliary to yield the final enantiomerically enriched product.

    Overall Synthetic Workflow

    The multi-step synthesis is designed to be modular and scalable, with purification achievable through standard laboratory techniques.

    Asymmetric_Synthesis_Workflow cluster_0 Part 1: Chiral Induction cluster_1 Part 2: Stereocenter Formation cluster_2 Part 3: Heterocycle Formation & Deprotection A 1. N-Boc-aminoacetaldehyde C 3. Chiral N-Sulfinyl Imine A->C CuSO₄, DCM B 2. (R)-tert-Butanesulfinamide B->C E 5. N-Sulfinyl Diamine Precursor C->E THF, -78 °C D 4. CF₃CH₂MgBr D->E F 6. N-Cbz Protection E->F Cbz-Cl, Base G 7. Boc Deprotection F->G TFA H 8. Reductive Amination & Cyclization G->H Glyoxal, NaBH(OAc)₃ I 9. Auxiliary Cleavage H->I HCl in MeOH J 10. (R)-2-(CF₃CH₂)piperazine I->J Logical_Flow Start Starting Materials N-Boc-aminoacetaldehyde (R)-t-BuSONH₂ Imine Chiral Imine Intermediate Stereochemical Template Start:f1->Imine:f0 Condensation Start:f2->Imine:f0 Addition Diastereoselective Addition CF₃CH₂- Group Installation (R)-Stereocenter Set Imine:f1->Addition:f0 Stereodirection Cyclization Piperazine Ring Formation Deprotection & Cyclization Cascade Addition:f2->Cyclization:f0 Precursor Product Final Product (R)-2-(CF₃CH₂)piperazine Cyclization:f1->Product:f0 Final Deprotections

    Sources

    Application Note: (R)-2-(2,2,2-Trifluoroethyl)piperazine as a Strategic Building Block in Medicinal Chemistry

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The piperazine ring is a privileged pharmacophore in drug discovery, frequently utilized to improve aqueous solubility, tune physicochemical properties, and serve as a versatile linker. However, unsubstituted piperazines often present significant liabilities, including high metabolic clearance (via CYP450-mediated N-dealkylation) and off-target toxicity (notably hERG channel blockade) driven by their high basicity (pKa ~9.8).

    (R)-2-(2,2,2-Trifluoroethyl)piperazine has emerged as an elite building block to overcome these challenges. By strategically positioning a strongly electron-withdrawing and sterically demanding trifluoroethyl group adjacent to the basic nitrogen, medicinal chemists can precisely modulate the physicochemical and pharmacokinetic profile of lead compounds without drastically altering their three-dimensional trajectory. This guide details the mechanistic rationale, physicochemical impact, and validated experimental protocols for incorporating this chiral building block into advanced drug scaffolds.

    Mechanistic Rationale: The Fluorine Effect on the Piperazine Core

    pKa Modulation and hERG Liability Mitigation

    The introduction of a 2,2,2-trifluoroethyl group exerts a profound negative inductive effect ( −I ) through the σ -bond framework. This electron-withdrawing nature significantly reduces the electron density on the adjacent N1 nitrogen, lowering its pKa by approximately 2.0 to 2.5 units compared to unsubstituted piperazine[1].

    Causality: The hERG potassium channel possesses a promiscuous inner cavity lined with aromatic and polar residues. Highly basic amines are >99% protonated at physiological pH (7.4), engaging in strong cation- π and ionic interactions within this cavity, leading to cardiotoxicity. By depressing the pKa to ~7.5, the trifluoroethyl group increases the fraction of the neutral species at pH 7.4. This directly weakens the ionic interactions within the hERG pore, mitigating QT prolongation risks while simultaneously enhancing passive membrane permeability (LogD)[2].

    Metabolic Shielding and CYP450 Evasion

    Metabolic stability is heavily dependent on both the electronic environment and the steric accessibility of vulnerable C−H bonds.

    Causality: CYP450 enzymes (such as CYP3A4) frequently bind basic amines via anionic residues in their substrate-binding domains[3]. The reduced basicity of the fluorinated piperazine weakens this initial enzyme-substrate association ( Ka​ ). Furthermore, the bulky CF3​ group acts as a steric shield, physically blocking the active site heme from accessing the adjacent α -protons. Electronically, the CF3​ group deactivates these C−H bonds toward hydrogen atom transfer (HAT)—the rate-limiting step in CYP-mediated oxidation—thereby drastically prolonging the compound's half-life[4].

    Physicochemical Profiling

    To illustrate the profound impact of this substitution, the table below summarizes the representative physicochemical shifts observed when transitioning from a standard piperazine to the fluorinated analog.

    Compound MotifpKa ( N1 )LogD (pH 7.4)CYP3A4 CLint​ ( μ L/min/mg)hERG IC50​ ( μ M)
    Piperazine 9.8-1.5High (>100)< 10 (High Risk)
    (R)-2-Methylpiperazine 9.9-1.1High (>80)< 10 (High Risk)
    (R)-2-(2,2,2-Trifluoroethyl)piperazine ~7.5+0.4Low (<20)> 30 (Low Risk)

    Data represents generalized trends observed in matched-molecular pair (MMP) analyses during lead optimization.

    Strategic Workflows in Drug Discovery

    The following diagrams illustrate the strategic implementation and the biochemical mechanism of action of the trifluoroethylpiperazine motif.

    Workflow A Hit Identification (Basic Piperazine) B ADME Profiling (High Clearance, hERG+) A->B C Lead Optimization (Trifluoroethyl Substitution) B->C D In Vitro Validation (pKa Drop, CYP450 Block) C->D E Preclinical Candidate (Improved PK/PD) D->E

    Fig 1. Hit-to-lead optimization workflow utilizing trifluoroethyl substitution for ADME improvement.

    CYP450 CYP CYP450 Enzyme Active Site (Anionic Binding Domain) P1 Unsubstituted Piperazine (High pKa, High Affinity) CYP->P1 Strong Ionic Binding P2 (R)-2-(Trifluoroethyl)piperazine (Lower pKa, Steric Shielding) CYP->P2 Weaker Association Ox1 Rapid α-Oxidation (High Clearance) P1->Ox1 Vulnerable C-H Bonds Ox2 Metabolic Stability (Prolonged Half-life) P2->Ox2 Shielded C-H Bonds

    Fig 2. Mechanism of CYP450 metabolic blockade via pKa modulation and steric shielding.

    Validated Experimental Protocols

    The following protocols detail the incorporation of (R)-1-Boc-2-(2,2,2-trifluoroethyl)piperazine into an aryl core, followed by deprotection and functionalization. These methodologies are designed as self-validating systems to ensure high fidelity in execution.

    Protocol A: Regioselective Buchwald-Hartwig Amination

    Objective: Couple the less hindered N4 nitrogen of the building block to an aryl halide core[5]. Causality for Reagent Selection: The bulky trifluoroethyl group at C2 sterically hinders the adjacent N1 position. By utilizing the 1-Boc protected derivative, we force the cross-coupling to occur exclusively at the N4 position, ensuring absolute regioselectivity. RuPhos is selected as the phosphine ligand because its electron-rich, sterically demanding biaryl framework facilitates rapid reductive elimination, preventing the competitive β -hydride elimination that often plagues the coupling of hindered aliphatic amines.

    Step-by-Step Procedure:

    • Preparation: In an oven-dried Schlenk flask under argon, combine the aryl bromide (1.0 equiv), (R)-1-Boc-2-(2,2,2-trifluoroethyl)piperazine (1.2 equiv), Pd2​(dba)3​ (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide ( NaOtBu , 1.5 equiv).

    • Solvent Addition: Add anhydrous, degassed toluene (0.2 M concentration). Seal the flask and stir at 90 °C for 6 hours.

    • In-Process Control (Self-Validation System): Withdraw a 5 μ L aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS.

      • Validation Criteria: The system is validated when the aryl bromide peak is completely absent, replaced by a single product peak exhibiting the [M+H]+ mass of the coupled intermediate. If starting material persists >6 hours, catalyst deactivation has occurred; spike with an additional 1 mol% Pd2​(dba)3​ .

    • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate in vacuo and purify via flash chromatography (Hexanes/EtOAc gradient).

    Protocol B: N-Boc Deprotection and Amide Coupling

    Objective: Remove the Boc protecting group from N1 and couple the liberated amine with a carboxylic acid. Causality for Reagent Selection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is used to cleave the Boc group via an acid-catalyzed SN​1 -type mechanism. Because the trifluoroethyl group significantly decreases the nucleophilicity of the N1 nitrogen[1], standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics. Therefore, HATU is employed to rapidly generate a highly reactive HOAt ester, overcoming the electronic deactivation of the fluorinated amine.

    Step-by-Step Procedure:

    • Boc Cleavage: Dissolve the intermediate from Protocol A in a 1:4 mixture of TFA/DCM (0.1 M). Stir at room temperature for 2 hours.

    • Cleavage Validation (Self-Validation System): Evaporate a small aliquot and analyze via LC-MS.

      • Validation Criteria: The [M+H]+ must shift by exactly -100 Da (loss of the Boc group). A positive ninhydrin stain (purple) on a TLC plate confirms the presence of the newly liberated secondary amine.

    • Amide Coupling: Concentrate the reaction mixture in vacuo to remove all TFA. Redissolve the crude amine TFA salt in anhydrous DMF (0.1 M). Add the desired carboxylic acid (1.2 equiv), followed by DIPEA (4.0 equiv) to neutralize the salt and establish basic conditions. Add HATU (1.3 equiv) and stir at room temperature for 4 hours.

    • Coupling Validation: Monitor via LC-MS. The disappearance of the carboxylic acid peak and the formation of the desired amide [M+H]+ validates the completion of the workflow.

    Sources

    Application Note: Advanced Buchwald-Hartwig Cross-Coupling Strategies for (R)-2-(2,2,2-Trifluoroethyl)piperazine

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Scientific Rationale

    (R)-2-(2,2,2-Trifluoroethyl)piperazine is a highly valuable, privileged scaffold in modern drug discovery. The strategic incorporation of the trifluoroethyl group predictably modulates the basicity (pKa) of the piperazine ring, which enhances lipophilicity, increases metabolic stability against oxidative degradation, and mitigates off-target pharmacological liabilities such as hERG channel inhibition[1].

    However, functionalizing this specific chiral scaffold via palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) introduces profound mechanistic challenges:

    • Electronic Deactivation : The strongly electron-withdrawing nature of the β-trifluoroethyl group significantly diminishes the nucleophilicity of the adjacent N1 nitrogen[2].

    • Steric Hindrance : The bulky -CH2CF3 group physically impedes the approach of the palladium oxidative addition complex to the N1 position.

    • Extreme Regioselectivity : In the unprotected diamine, there is a massive reactivity differential between the sterically encumbered, electron-deficient N1 and the unhindered, electron-rich N4.

    Mechanistic Insights and Catalyst Selection (E-E-A-T)

    As an application scientist, selecting the correct precatalyst and ligand system is not a matter of trial and error, but of matching the steric and electronic demands of the substrate to the geometry of the catalyst[3].

    Scenario A: Regioselective N4-Arylation When targeting the N4 position, the unprotected (R)-2-(2,2,2-trifluoroethyl)piperazine can be used directly. The goal is to maximize the inherent regioselectivity. RuPhos is the optimal ligand here. Its spacious binding pocket readily accommodates the unhindered N4 amine while sterically rejecting the bulky N1 position. Using a weaker base like Cs2CO3 prevents unwanted side reactions and effectively suppresses double arylation[4].

    Scenario B: Challenging N1-Arylation To couple at the N1 position, the N4 position must be transiently protected (e.g., as a Boc carbamate). Coupling at this deactivated, hindered N1 position requires a highly active catalyst. BrettPhos or tBuBrettPhos are specifically engineered for hindered secondary amines. Furthermore, utilizing Generation 3 (G3) palladacycle precatalysts is non-negotiable for this substrate. G3 precatalysts undergo rapid, quantitative activation under mildly basic conditions at room temperature, ensuring the active LPd(0) species is formed reliably without relying on the deactivated amine substrate to reduce a Pd(II) precursor[3].

    Reaction Logic and Pathways

    PathwayLogic Substrate (R)-2-(2,2,2-Trifluoroethyl) piperazine Cat1 RuPhos Pd G3 Base: Cs2CO3 Substrate->Cat1 Unprotected Amine Cat2 BrettPhos Pd G3 Base: NaOtBu Substrate->Cat2 N4-Protected (Boc) N4_Pathway N4-Arylation (Unhindered, Nucleophilic) Product1 N4-Aryl Product (Major, >95% Selectivity) N4_Pathway->Product1 N1_Pathway N1-Arylation (Hindered, Deactivated) Product2 N1-Aryl Product (Requires N4-Boc Protection) N1_Pathway->Product2 Cat1->N4_Pathway Cat2->N1_Pathway

    Caption: Regioselectivity pathways for the Buchwald-Hartwig coupling of (R)-2-(2,2,2-Trifluoroethyl)piperazine.

    Quantitative Data: Condition Optimization

    The following tables summarize the causality behind the optimized conditions, demonstrating how ligand and base selection directly dictate reaction success.

    Table 1: Optimization for N1-Arylation of (R)-4-Boc-2-(2,2,2-Trifluoroethyl)piperazine (Conditions: 1.0 eq Aryl Bromide, 1.2 eq Amine, 2 mol% Pd, 1.5 eq Base, 80°C, 12 h)

    EntryPrecatalyst / LigandBaseSolventYield (%)Mechanistic Observation
    1Pd2(dba)3 / BINAPNaOtBuToluene<5%Bidentate ligand fails to reductive eliminate hindered amine.
    2Pd(OAc)2 / XPhosCs2CO3Dioxane45%Incomplete conversion; Pd(II) reduction is too slow.
    3RuPhos Pd G3Cs2CO3Dioxane72%Good activation, but ligand pocket is slightly too tight for N1.
    4BrettPhos Pd G3 NaOtBu Toluene 94% Optimal. G3 ensures rapid Pd(0) formation; BrettPhos accommodates bulk.

    Table 2: Regioselectivity in Unprotected (R)-2-(2,2,2-Trifluoroethyl)piperazine (Conditions: 1.0 eq Aryl Bromide, 1.0 eq Amine, 2 mol% RuPhos Pd G3, 80°C, 4 h)

    BaseSolventN4-Aryl (Target)N1-ArylN1,N4-Diaryl
    NaOtBuToluene88%2%10%
    Cs2CO3 Dioxane 95% <1% 4%

    Self-Validating Experimental Protocols

    Protocol A: Highly Regioselective N4-Arylation (Unprotected Substrate)

    Objective : Selectively couple an aryl bromide at the N4 position while leaving the hindered N1 position intact.

    Reagents :

    • (R)-2-(2,2,2-Trifluoroethyl)piperazine (1.0 equiv)

    • Aryl Bromide (1.0 equiv)

    • RuPhos Pd G3 (2 mol%)

    • Cs2CO3 (2.0 equiv)

    • Anhydrous 1,4-Dioxane (0.2 M)

    Step-by-Step Methodology :

    • Preparation : In a nitrogen-filled glovebox or using standard Schlenk technique, charge an oven-dried reaction vial with the Aryl Bromide, RuPhos Pd G3, and finely milled Cs2CO3. Causality: Finely milled base increases the reactive surface area, which is crucial for the heterogeneous deprotonation step in the catalytic cycle.

    • Solvent & Substrate Addition : Add anhydrous 1,4-Dioxane followed by (R)-2-(2,2,2-Trifluoroethyl)piperazine.

    • Degassing : Sparge the mixture with Argon for 15 minutes. Causality: Oxygen rapidly deactivates the transient LPd(0) species formed from the G3 precatalyst into an inactive peroxo complex.

    • Thermal Activation : Seal the vial and heat to 80°C with vigorous stirring.

    • Validation Checkpoint 1 (Visual) : Within 10-15 minutes at 80°C, the solution should transition from a pale yellow to a deep red/brown, visually validating the generation of the active RuPhos-Pd(0) species.

    • Validation Checkpoint 2 (Analytical) : After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe >90% conversion to the mono-arylated product with <5% of the N1,N4-diaryl byproduct.

    • Workup : Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

    Protocol B: Challenging N1-Arylation of N4-Protected Substrate

    Objective : Overcome the steric and electronic deactivation of the N1 position to form a C-N bond.

    Reagents :

    • (R)-4-Boc-2-(2,2,2-Trifluoroethyl)piperazine (1.2 equiv)

    • Aryl Bromide (1.0 equiv)

    • BrettPhos Pd G3 (2-5 mol%)

    • NaOtBu (1.5 equiv)

    • Anhydrous Toluene (0.2 M)

    Step-by-Step Methodology :

    • Preparation : Charge the vial with Aryl Bromide, BrettPhos Pd G3, and NaOtBu. Causality: NaOtBu is a stronger base than Cs2CO3, which is necessary to drive the thermodynamically challenging deprotonation of the sterically hindered N1-Pd(II)-Aryl intermediate.

    • Solvent & Substrate Addition : Add anhydrous Toluene and the Boc-protected piperazine.

    • Degassing : Sparge with Argon for 15 minutes.

    • Thermal Activation : Heat to 80°C.

    • Validation Checkpoint 1 (Temperature) : Ensure the internal reaction temperature reaches 80°C. Hindered amines have a high activation barrier for reductive elimination; a temperature drop of even 10°C can stall the reaction.

    • Validation Checkpoint 2 (Analytical) : Monitor via LC-MS at 4 hours. If conversion stalls at ~50%, this indicates catalyst deactivation rather than slow kinetics. Do not add more base; instead, spike with an additional 1 mol% of BrettPhos Pd G3.

    • Workup : Quench with a few drops of water (to neutralize residual NaOtBu), filter through Celite, and purify.

    Workflow Step1 1. Reagent Preparation Weigh Pd G3 Precatalyst, Base, and Aryl Halide Step2 2. Substrate Addition Add Piperazine Substrate in Anhydrous Solvent Step1->Step2 Step3 3. Inert Atmosphere Setup Degas via Argon Sparging (15 min) Step2->Step3 Step4 4. Thermal Activation Heat at 80°C with vigorous stirring Step3->Step4 Ensures Catalyst Stability Step5 5. In-Process Control (IPC) LC-MS Aliquot Check at 2h to verify Pd(0) turnover Step4->Step5 Self-Validation Step Step6 6. Quench & Purification Filter through Celite, Prep-HPLC / Flash Chromatography Step5->Step6 >95% Conversion Confirmed

    Caption: Self-validating Schlenk workflow for palladium-catalyzed C-N cross-coupling.

    References

    • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews Source: acs.org 3

    • Palladium-Catalyzed Arylation of Fluoroalkylamines | Journal of the American Chemical Society Source: acs.org 2

    • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions | Organic Letters Source: acs.org 4

    • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC Source: nih.gov 1

    Sources

    Application Note: Engineering Next-Generation PROTACs via (R)-2-(2,2,2-Trifluoroethyl)piperazine Linker Integration

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Rationale

    Proteolysis Targeting Chimeras (PROTACs) have fundamentally disrupted small-molecule drug discovery by hijacking the ubiquitin-proteasome system to degrade disease-causing proteins. Historically, PROTAC design relied heavily on flexible polyethylene glycol (PEG) or linear alkyl chains to bridge the protein of interest (POI) ligand and the E3 ligase recruiter [1]. However, these highly flexible tethers incur massive entropic penalties during ternary complex formation and often result in poor pharmacokinetic (PK) profiles, violating Lipinski’s rules.

    To overcome these limitations, the field is rapidly transitioning toward rigidified, functionalized linkers [2]. The incorporation of a piperazine ring introduces a semi-rigid, conformationally constrained core that pre-organizes the PROTAC, thereby enhancing cooperative binding between the POI and the E3 ligase [3].

    Advancing this paradigm, the strategic integration of the (R)-2-(2,2,2-trifluoroethyl)piperazine motif provides three distinct biophysical and pharmacological advantages:

    • Precision pKa Tuning: The strong electron-withdrawing inductive effect of the trifluoromethyl ( CF3​ ) group significantly lowers the pKa of the adjacent N1 nitrogen. This ensures the piperazine core remains largely uncharged at physiological pH (pH 7.4), maximizing passive membrane permeability. Upon entering the acidic environment of the endosome, the nitrogen protonates, facilitating aqueous solubility and endosomal escape[4].

    • Metabolic Shielding: The bulky, electron-dense CF3​ group sterically and electronically shields the piperazine ring from cytochrome P450-mediated oxidative metabolism, specifically preventing rapid N-dealkylation and ring oxidation [2].

    • Stereochemical Vectoring: Ternary complex formation is highly stereodependent. The (R)-configuration at the C2 position forces the attached warhead into a highly specific exit vector. This precise spatial geometry minimizes steric clashes at the POI-E3 protein-protein interface, maximizing the thermodynamic stability of the degradation complex [3].

    Physicochemical Profiling of Linker Scaffolds

    The following table summarizes the quantitative advantages of integrating the fluorinated piperazine scaffold compared to traditional linker modalities.

    Linker MotifPredicted logD (pH 7.4)Basic N pKaRotatable BondsRelative Entropic Penaltyin vitro T1/2​ (HLM)
    PEG-4 (Flexible) -1.2N/A14Very High< 30 min
    Unsubstituted Piperazine 0.8~9.04Low~45 min
    (R)-2-(Trifluoroethyl)piperazine 2.1~6.85Low> 120 min

    Table 1: Comparative physicochemical and DMPK properties. HLM = Human Liver Microsomes. The fluorinated piperazine achieves an optimal balance of lipophilicity, tuned basicity, and metabolic stability.

    Mechanism of Action

    G POI Protein of Interest (Target) Warhead Target Ligand POI->Warhead Degradation Proteasomal Degradation POI->Degradation E3 E3 Ubiquitin Ligase (e.g., VHL/CRBN) E3Ligand E3 Ligand E3->E3Ligand Ub Ubiquitin Transfer E3->Ub Linker (R)-Trifluoroethyl Piperazine Linker Warhead->Linker Linker->E3Ligand Ub->POI

    Fig 1. Mechanism of targeted protein degradation driven by a rigidified PROTAC ternary complex.

    Experimental Protocols

    To ensure scientific integrity, the following protocols represent a self-validating system. The synthetic methodology accounts for the unique steric hindrance of the scaffold, while the subsequent biological assays directly validate the mechanistic claims of cooperativity and metabolic shielding.

    Protocol A: Regioselective Synthesis of the PROTAC Linker

    Causality Insight: The N1 position (adjacent to the trifluoroethyl group) is highly sterically hindered and electronically deactivated compared to the N4 position. We exploit this by performing the first coupling at N4, followed by a more aggressive coupling at N1.

    • N4-Amidation: Dissolve the E3 ligase ligand (containing a free carboxylic acid) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester.

    • Linker Addition: Add tert-butyl (R)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate (1.0 eq). Stir at room temperature for 4 hours. Note: HATU is required here as standard EDC/NHS coupling is too slow for secondary cyclic amines.

    • Boc Deprotection: Concentrate the reaction mixture and treat the crude intermediate with 20% TFA in DCM for 1 hour to expose the sterically hindered N1 secondary amine.

    • N1-Conjugation (SNAr): Dissolve the deprotected intermediate in NMP. Add the POI warhead (containing an aryl fluoride or chloride handle) and K2​CO3​ (3.0 eq). Heat to 90°C for 12 hours. The elevated temperature is necessary to overcome the steric bulk of the adjacent CF3​ group.

    • Purification: Purify the final PROTAC via preparative reverse-phase HPLC (MeCN/ H2​O with 0.1% Formic Acid).

    Protocol B: TR-FRET Ternary Complex Cooperativity Assay

    Causality Insight: This assay validates whether the (R)-stereocenter correctly vectors the ligands to induce positive cooperativity (where binding of the PROTAC to one protein enhances its affinity for the second).

    • Reagent Preparation: Prepare solutions of Terbium-labeled anti-His antibody (to bind His-tagged E3 ligase) and AlexaFluor 647-labeled Streptavidin (to bind biotinylated POI).

    • Incubation: In a 384-well low-volume plate, combine 10 nM His-E3 ligase, 10 nM biotin-POI, and a concentration gradient of the synthesized PROTAC (0.1 nM to 10 µM) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

    • Signal Detection: Incubate for 2 hours at room temperature to reach equilibrium. Read the plate on a microplate reader capable of TR-FRET (Excitation: 337 nm; Emission: 665 nm / 615 nm).

    • Data Analysis: Calculate the cooperativity factor ( α ) by comparing the ternary complex Kd​ to the binary Kd​ . An α>1 indicates the rigidified linker successfully minimizes steric clash and promotes protein-protein interactions.

    Protocol C: Microsomal Stability Validation

    Causality Insight: This step proves the metabolic shielding effect of the CF3​ group against CYP450 enzymes.

    • Incubation: Incubate 1 µM of the PROTAC with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

    • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450 activity.

    • Quenching & Analysis: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

    Experimental Workflow Diagram

    Workflow S1 Step 1: Amidation HATU Coupling of E3 Ligand to N4-Piperazine S2 Step 2: Deprotection TFA-mediated Boc Removal at N1 S1->S2 S3 Step 3: SNAr Reaction Coupling Warhead to Sterically Hindered N1 S2->S3 S4 Step 4: TR-FRET Quantify Ternary Complex Cooperativity (α) S3->S4 S5 Step 5: LC-MS/MS Microsomal Stability & Metabolic Profiling S4->S5

    Fig 2. Self-validating experimental workflow for synthesizing and profiling piperazine-based PROTACs.

    References

    • Current strategies for the design of PROTAC linkers: a critical review. National Center for Biotechnology Information (PMC). Available at:[Link]

    • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances (Royal Society of Chemistry). Available at:[Link]

    Application Notes and Protocols for the Scale-up Manufacturing and Batch Synthesis of (R)-2-(2,2,2-Trifluoroethyl)piperazine

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Authored by: Gemini, Senior Application Scientist

    Abstract

    (R)-2-(2,2,2-Trifluoroethyl)piperazine is a chiral scaffold of significant interest in medicinal chemistry, offering a unique combination of a stereodefined center and a trifluoroethyl motif. The introduction of the trifluoroethyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of the synthetic strategies, scale-up considerations, and detailed analytical protocols for the reliable and efficient production of this valuable building block. The presented methodology emphasizes a robust and scalable route, starting from a readily available chiral precursor and proceeding through a protected intermediate to ensure high enantiomeric purity of the final product.

    Introduction: The Strategic Importance of Chiral Fluorinated Scaffolds

    The piperazine ring is a privileged scaffold in drug discovery, appearing in a multitude of approved therapeutic agents.[1] The incorporation of a stereocenter at the 2-position introduces three-dimensionality, which can be crucial for selective interaction with biological targets. Furthermore, the strategic placement of a trifluoroethyl group can significantly modulate the physicochemical properties of a molecule. The strong electron-withdrawing nature of the trifluoromethyl group can lower the pKa of the adjacent amine, influencing its binding characteristics and bioavailability. This guide details a practical and scalable synthetic approach to (R)-2-(2,2,2-Trifluoroethyl)piperazine, designed to be accessible to researchers in both academic and industrial settings.

    Synthetic Strategy: A Multi-step Approach to Enantiopurity

    A robust and scalable synthesis of (R)-2-(2,2,2-Trifluoroethyl)piperazine necessitates a strategy that ensures the preservation of stereochemical integrity. A logical and field-proven approach involves a multi-step sequence starting from a chiral precursor, followed by the formation of the piperazine ring, selective N-alkylation, and final deprotection.

    G cluster_0 Synthesis of Chiral Intermediate cluster_1 N-Alkylation and Deprotection Start (R)-Alanine Step1 Esterification & N-Protection Start->Step1 Step2 Reduction to Amino Alcohol Step1->Step2 Step3 Activation of Hydroxyl Group Step2->Step3 Step4 Cyclization with a Protected Ethylenediamine Step3->Step4 Intermediate (R)-tert-Butyl 2-methylpiperazine-1-carboxylate Step4->Intermediate Alkylation Selective N-Trifluoroethylation Intermediate->Alkylation Deprotection Boc Deprotection Alkylation->Deprotection FinalProduct (R)-2-(2,2,2-Trifluoroethyl)piperazine Deprotection->FinalProduct

    Caption: Proposed synthetic workflow.

    Detailed Experimental Protocols

    Synthesis of (R)-tert-Butyl 2-methylpiperazine-1-carboxylate (Chiral Intermediate)

    This multi-step synthesis starts from the readily available and inexpensive chiral building block, (R)-alanine.

    Step 1: Synthesis of (R)-methyl 2-(tert-butoxycarbonylamino)propanoate

    • To a suspension of (R)-alanine (1.0 eq) in methanol, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).

    • Stir the mixture at room temperature overnight.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

    Step 2: Synthesis of (R)-tert-butyl (1-hydroxypropan-2-yl)carbamate

    • To a solution of (R)-methyl 2-(tert-butoxycarbonylamino)propanoate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise.

    • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting suspension and concentrate the filtrate to obtain the crude amino alcohol.

    Step 3: Synthesis of (R)-tert-butyl (1-((methylsulfonyl)oxy)propan-2-yl)carbamate

    • To a solution of (R)-tert-butyl (1-hydroxypropan-2-yl)carbamate (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

    • Stir the reaction mixture at 0 °C for 2 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the mesylated intermediate.

    Step 4: Synthesis of (R)-tert-butyl 2-methylpiperazine-1-carboxylate

    • To a solution of N-Boc-ethylenediamine (1.1 eq) in acetonitrile, add potassium carbonate (2.0 eq).

    • Add a solution of (R)-tert-butyl (1-((methylsulfonyl)oxy)propan-2-yl)carbamate (1.0 eq) in acetonitrile.

    • Heat the reaction mixture to reflux and stir overnight.

    • Cool the mixture, filter off the inorganic salts, and concentrate the filtrate.

    • Purify the crude product by column chromatography on silica gel.

    Synthesis of (R)-tert-butyl 4-(2,2,2-trifluoroethyl)-2-methylpiperazine-1-carboxylate

    The selective alkylation of the unprotected secondary amine is a critical step. The use of a Boc protecting group on one nitrogen deactivates it, allowing for regioselective alkylation on the other.[2]

    Protocol:

    • To a solution of (R)-tert-butyl 2-methylpiperazine-1-carboxylate (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

    • Add 2,2,2-trifluoroethyl p-toluenesulfonate (1.2 eq).

    • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

    ParameterValueReference
    Reactants(R)-tert-butyl 2-methylpiperazine-1-carboxylate, 2,2,2-trifluoroethyl p-toluenesulfonate[3]
    BasePotassium Carbonate[3]
    SolventAcetonitrile[3]
    TemperatureReflux (approx. 82 °C)[3]
    Reaction Time12-16 hours[3]
    Typical Yield70-85%Estimated
    Synthesis of (R)-2-(2,2,2-Trifluoroethyl)piperazine (Final Product)

    The final step involves the removal of the Boc protecting group under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective method for this transformation.[4][5]

    Protocol:

    • Dissolve (R)-tert-butyl 4-(2,2,2-trifluoroethyl)-2-methylpiperazine-1-carboxylate (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in water and basify to pH > 10 with 2M aqueous sodium hydroxide.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. The product can be further purified by distillation or crystallization if necessary.

    ParameterValueReference
    Reactant(R)-tert-butyl 4-(2,2,2-trifluoroethyl)-2-methylpiperazine-1-carboxylate[4][5]
    ReagentTrifluoroacetic Acid (TFA)[4][5]
    SolventDichloromethane (DCM)[4][5]
    Temperature0 °C to Room Temperature[4][5]
    Reaction Time2-4 hours[4][5]
    Typical Yield>90%Estimated

    Scale-up Manufacturing Considerations

    Transitioning from a laboratory-scale batch synthesis to a larger scale manufacturing process requires careful consideration of several factors to ensure safety, efficiency, and product quality.

    G ProcessSafety Process Safety ThermalManagement Thermal Management ProcessSafety->ThermalManagement ReagentHandling Reagent Handling ProcessSafety->ReagentHandling PressureControl Pressure Control ProcessSafety->PressureControl ProcessOptimization Process Optimization SolventSelection Solvent Selection ProcessOptimization->SolventSelection Workup Work-up & Isolation ProcessOptimization->Workup ImpurityProfile Impurity Profiling ProcessOptimization->ImpurityProfile

    Caption: Key considerations for process scale-up.

    • Thermal Management: The N-alkylation step is exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions. The use of jacketed reactors with precise temperature control is mandatory.

    • Reagent Addition: The slow, controlled addition of the alkylating agent is critical to manage the reaction exotherm and minimize the formation of byproducts.

    • Mixing: Efficient mixing is essential to ensure uniform reaction temperature and concentration, which is critical for consistent product quality and yield.

    • Work-up and Product Isolation: Large-scale extractions and filtrations require appropriate equipment. The choice of work-up procedure should aim to minimize solvent use and waste generation.

    • Impurity Profiling: A thorough understanding of the potential impurities, including diastereomers and over-alkylated products, is necessary. Robust analytical methods are required to monitor and control these impurities.

    • Safety: A comprehensive safety review of the entire process is essential. This includes understanding the hazards of all raw materials, intermediates, and reagents. For instance, 2,2,2-trifluoroethyl triflate is a reactive alkylating agent and should be handled with appropriate personal protective equipment in a well-ventilated area.[6][7][8]

    Analytical Characterization

    Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric integrity of the final product.

    Nuclear Magnetic Resonance (NMR) Spectroscopy
    • ¹H NMR: The proton NMR spectrum will provide characteristic signals for the piperazine ring protons and the trifluoroethyl group. The methylene protons of the trifluoroethyl group are expected to appear as a quartet due to coupling with the adjacent fluorine atoms.

    • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the carbon skeleton. The carbon of the CF₃ group will appear as a quartet due to one-bond coupling with the fluorine atoms.

    • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence of the trifluoroethyl group. A single signal, typically a triplet due to coupling with the adjacent methylene protons, is expected.[9]

    Expected NMR Data (Illustrative):

    NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
    ¹H~3.0-3.5qJ(H,F) ≈ 9 Hz
    ¹³C~125qJ(C,F) ≈ 277 Hz
    ¹⁹F~-73tJ(F,H) ≈ 9 Hz

    Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

    Mass Spectrometry (MS)

    Electrospray ionization (ESI) mass spectrometry is a suitable technique for determining the molecular weight of the product. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for piperazine derivatives involve cleavage of the C-N bonds of the piperazine ring.[10][11]

    Chiral High-Performance Liquid Chromatography (HPLC)

    Chiral HPLC is the gold standard for determining the enantiomeric purity of the final product.

    Recommended Chiral HPLC Conditions:

    ParameterConditionReference
    ColumnChiralpak® AD-H or similar polysaccharide-based chiral stationary phase[12]
    Mobile Phasen-Hexane/Isopropanol with a basic additive (e.g., diethylamine)[12]
    Flow Rate1.0 mL/min[12]
    DetectionUV at 210 nm[12]

    The method should be validated for linearity, precision, accuracy, and robustness to ensure reliable determination of enantiomeric excess.

    Conclusion

    The synthesis of (R)-2-(2,2,2-Trifluoroethyl)piperazine presented herein provides a reliable and scalable route to this valuable chiral building block. By employing a protecting group strategy and carefully controlling reaction conditions, high yields and excellent enantiomeric purity can be achieved. The detailed protocols and scale-up considerations outlined in this guide are intended to empower researchers and drug development professionals in their efforts to access novel and impactful chemical entities for the advancement of therapeutic discovery.

    References

    • Synquest Labs. (n.d.).
    • Benchchem. (2025). Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride.
    • 质谱学报. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues.
    • Tokyo Chemical Industry. (n.d.).
    • RSC Publishing. (n.d.).
    • Fisher Scientific. (2023).
    • J&K Scientific LLC. (2026). BOC Protection and Deprotection.
    • BZ Chemical. (2019). BOC Protection and Deprotection.
    • Benchchem. (2025).
    • ResearchGate. (n.d.).
    • Auburn University. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class.
    • MDPI. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism.
    • EPO. (n.d.).
    • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
    • PubMed. (2015).
    • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (2014).
    • Benchchem. (2025).
    • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
    • The Royal Society of Chemistry. (n.d.). Supporting Information Iron Porphyrin-Catalyzed N-Trifluoroethylation of Anilines with 2,2,2-Trifluoroethylamine Hydrochloride.
    • Beilstein Journals. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
    • ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines.
    • Benchchem. (2025). Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride.
    • Google Patents. (n.d.). WO2014184039A1 - Method for preparing n-alkyl-piperazines.
    • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra d
    • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
    • Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. (n.d.).
    • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
    • PMC. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
    • Organic Chemistry Portal. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
    • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.

    Sources

    Troubleshooting & Optimization

    How to improve enantiomeric excess (ee) in (R)-2-(2,2,2-Trifluoroethyl)piperazine synthesis

    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Synthesis of (R)-2-(2,2,2-Trifluoroethyl)piperazine

    A Guide to Improving Enantiomeric Excess

    Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the enantiomeric excess (ee) in the synthesis of (R)-2-(2,2,2-Trifluoroethyl)piperazine.

    Frequently Asked Questions (FAQs)

    Q1: Why is achieving high enantiomeric excess (ee) critical for (R)-2-(2,2,2-Trifluoroethyl)piperazine?

    A1: Enantiomeric excess is a measure of the purity of a single enantiomer in a mixture.[1][2] For pharmaceutical compounds, the three-dimensional arrangement of atoms is crucial as it dictates the molecule's interaction with biological targets like enzymes and receptors.[3][4] Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even cause harmful side effects.[1] Therefore, regulatory bodies like the FDA often require chiral drugs to be developed as single enantiomers to ensure optimal safety and efficacy.[1][3]

    Q2: What are the principal strategies for obtaining enantiomerically enriched 2-substituted piperazines?

    A2: There are three primary approaches to producing enantiopure 2-substituted piperazines:

    • Asymmetric Synthesis: This involves using a chiral catalyst or auxiliary to guide the reaction toward the formation of the desired (R)-enantiomer from a prochiral starting material.[5] Methods include asymmetric hydrogenation of pyridine precursors, palladium-catalyzed cyclizations, and enantioselective alkylations.[6][7]

    • Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials, such as α-amino acids, to construct the chiral piperazine core.[7][8][9] The inherent chirality of the starting material is transferred to the final product.

    • Chiral Resolution: This method involves separating a racemic mixture (a 50:50 mixture of R and S enantiomers) into its individual components. Common techniques include classical resolution via diastereomeric salt formation and kinetic resolution.[4][10]

    Q3: How is enantiomeric excess (ee) accurately determined?

    A3: While optical rotation was historically used, it is not always accurate as it can be affected by concentration, solvent, temperature, and impurities.[1] The most reliable and standard method today is chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[11][12] This technique physically separates the two enantiomers, allowing for precise quantification of their ratio by integrating the peak areas.[11][12]

    Troubleshooting Guide: Low Enantiomeric Excess (ee)

    Experiencing lower-than-expected ee is a common challenge. This guide provides a systematic approach to diagnosing and resolving the issue.

    low_ee_troubleshooting start Low ee Observed (<99%) check_method Which synthetic strategy? start->check_method asymmetric_synthesis Asymmetric Synthesis check_method->asymmetric_synthesis Asymmetric Synthesis chiral_resolution Chiral Resolution check_method->chiral_resolution Chiral Resolution check_catalyst Is the catalyst system optimal? asymmetric_synthesis->check_catalyst check_resolving_agent Is the resolving agent effective? chiral_resolution->check_resolving_agent check_conditions Are reaction conditions optimized? check_catalyst->check_conditions Yes sol_catalyst Verify catalyst/ligand purity & structure. Screen different chiral ligands. Optimize catalyst loading. check_catalyst->sol_catalyst No check_purity Are reagents & solvents pure? check_conditions->check_purity Yes sol_conditions Lower the reaction temperature. Screen different solvents. Vary substrate concentration (dilution often helps). check_conditions->sol_conditions No sol_purity Use anhydrous solvents. Purify starting materials. Ensure inert atmosphere (N2/Ar). check_purity->sol_purity No check_crystallization Are crystallization conditions optimal? check_resolving_agent->check_crystallization Yes sol_resolving_agent Screen a library of acidic/basic resolving agents. Ensure stoichiometric equivalence. check_resolving_agent->sol_resolving_agent No sol_crystallization Screen crystallization solvents. Optimize cooling rate (slow cooling is key). Consider seeding with pure crystals. check_crystallization->sol_crystallization No

    Caption: Troubleshooting workflow for low enantiomeric excess.

    Q4: My asymmetric synthesis is giving low ee. How do I troubleshoot the catalyst system?

    A4: The chiral catalyst is the heart of the asymmetric reaction. If it's underperforming, a few factors are likely at play:

    • Catalyst/Ligand Purity: The chiral ligand or the pre-catalyst complex must be of the highest purity. Impurities can poison the catalyst or alter its chiral environment.[13] If prepared in-house, verify its structure and purity using techniques like NMR.[13]

    • Catalyst Activation/Deactivation: Many catalysts require an activation step or are sensitive to air and moisture. Ensure you are following established protocols for catalyst preparation and are using strictly anhydrous conditions under an inert atmosphere.[11] Catalyst deactivation during the reaction can also lead to a competing, non-selective background reaction.[11]

    • Ligand Choice: Not all chiral ligands are created equal for all substrates. The electronic and steric properties of the 2-(2,2,2-trifluoroethyl) substituent may require a specific class of ligand. It is highly recommended to screen a small library of ligands (e.g., different PHOX ligands, phosphoramidites, or diamines) to find the optimal match for your substrate.[7][14]

    Q5: How do reaction conditions like temperature and solvent affect my ee?

    A5: Reaction conditions have a profound impact on enantioselectivity.

    • Temperature: Temperature is a critical parameter.[13] Lowering the reaction temperature generally increases enantioselectivity because it amplifies the small energy difference between the two diastereomeric transition states leading to the (R) and (S) products.[13] It is advisable to screen a range of temperatures, systematically decreasing from the initially reported value.

    • Solvent: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.[13] A solvent screen, covering a range of polarities and coordinating abilities (e.g., Toluene, THF, CH2Cl2, Dioxane), is often necessary to maximize ee.

    • Concentration: Substrate concentration can also play a role.[13] High concentrations might lead to catalyst aggregation or favor off-cycle pathways that are less selective. Running the reaction under more dilute conditions can sometimes improve the ee.[13]

    Q6: My chiral resolution is inefficient. What steps can I take to improve the separation of enantiomers?

    A6: In classical diastereomeric salt resolution, the goal is to form two diastereomeric salts with significantly different solubilities.

    • Choice of Resolving Agent: The key is finding a chiral resolving agent that forms a well-defined, crystalline salt with one enantiomer of your piperazine while leaving the other in solution.[10] For a basic compound like 2-(2,2,2-trifluoroethyl)piperazine, you should screen various chiral acids (e.g., tartaric acid derivatives, mandelic acid, camphorsulfonic acid).

    • Crystallization Solvent: The choice of solvent is just as critical as the resolving agent. A solvent must be found where the solubility difference between the two diastereomeric salts is maximized. Screen a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof).

    • Process Control: Slow, controlled cooling is essential for selective crystallization. Crash cooling will trap both diastereomers. Seeding the solution with a few crystals of the desired pure diastereomeric salt can significantly improve both the efficiency and selectivity of the crystallization.

    Parameter Recommendation for Asymmetric Synthesis Recommendation for Chiral Resolution
    Temperature Generally, lower temperatures improve ee. Screen from RT down to -78 °C.[13]Control cooling rate; slow cooling is preferred. Screen different final temperatures.
    Solvent Screen a range of polarities (e.g., Toluene, THF, DCM).[13]Screen solvents to maximize solubility differences (e.g., Alcohols, Esters, Ketones).
    Additives Lewis acids or bases can sometimes act as co-catalysts or influence selectivity.N/A
    Purity Substrates, reagents, and catalysts must be of high purity. Anhydrous conditions are critical.[11][13]The racemic mixture and resolving agent should be pure for clean crystallization.

    Table 1: Key Parameters for Optimizing Enantiomeric Excess.

    Experimental Protocols

    Protocol 1: General Procedure for Chiral Resolution via Diastereomeric Salt Formation

    This protocol outlines a general workflow for separating a racemic mixture of 2-(2,2,2-Trifluoroethyl)piperazine.

    resolution_workflow cluster_0 Salt Formation & Separation cluster_1 Liberation of Free Amine racemate 1. Dissolve Racemic Piperazine (1.0 eq) in Solvent resolving_agent 2. Add Chiral Resolving Agent (e.g., (R)-Mandelic Acid, 0.5 eq) racemate->resolving_agent crystallize 3. Heat to Dissolve, then Cool Slowly (May require seeding) resolving_agent->crystallize filtrate 4. Filter to Collect Crystals (Diastereomeric Salt) crystallize->filtrate liberate 5. Dissolve Salt in Water, Add Base (e.g., NaOH) filtrate->liberate Process Crystals extract 6. Extract with Organic Solvent (e.g., DCM, EtOAc) liberate->extract dry 7. Dry, Filter, and Concentrate to yield Enriched (R)-Piperazine extract->dry analyze 8. Analyze ee by Chiral HPLC dry->analyze

    Caption: Experimental workflow for chiral resolution.

    • Screening: In separate vials, dissolve a small amount of racemic 2-(2,2,2-Trifluoroethyl)piperazine in various solvents (e.g., methanol, ethanol, isopropanol, acetone). Add a solution of a chiral resolving acid (e.g., (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, (R)-(-)-mandelic acid) and observe for precipitate formation.

    • Salt Formation: Dissolve racemic 2-(2,2,2-Trifluoroethyl)piperazine (1.0 equivalent) in the chosen optimal solvent with gentle heating.

    • Crystallization: Add the chiral resolving agent (0.5 - 1.0 equivalents) and stir until all solids dissolve. Allow the solution to cool slowly to room temperature, and then potentially to 0-4 °C. If no crystals form, try seeding with a small crystal from the screening step.

    • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This solid is the diastereomeric salt.

    • Liberation: Suspend the collected diastereomeric salt in water and basify with an aqueous solution of NaOH (1-2 M) until the pH is >12.

    • Extraction: Extract the liberated free amine into an organic solvent such as dichloromethane or ethyl acetate (3x).

    • Final Product: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched piperazine.

    • Analysis: Determine the enantiomeric excess of the product using chiral HPLC.

    Protocol 2: General Workflow for ee Determination by Chiral HPLC

    This protocol provides a general workflow for analyzing the enantiomeric composition of your product.[11]

    • Sample Preparation:

      • Take a small aliquot (approx. 1 mg) of the synthesized piperazine.

      • If the sample is from a crude reaction mixture, pass it through a small plug of silica gel with an appropriate solvent (e.g., 5% methanol in dichloromethane) to remove non-polar impurities and catalyst residues.

      • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Method Development:

      • Select a suitable chiral stationary phase (CSP) column (e.g., a cellulose or amylose-based column like Chiralcel® OD-H or Chiralpak® AD-H).

      • Start with a standard mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10).[11]

      • Because amines can cause peak tailing, add a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) to the mobile phase to improve peak shape.

    • Analysis:

      • Inject the sample onto the HPLC system.

      • If separation is poor, systematically vary the ratio of the mobile phase components (e.g., increase the isopropanol content to 15%, 20%).

      • Once baseline separation of the two enantiomer peaks is achieved, integrate the area of each peak.

    • Calculation:

      • Calculate the enantiomeric excess using the following formula:

        • ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

    References

    • A Novel Methodology for the Asymmetric Synthesis of 2,3,5-Trisubstituted Piperazine Derivatives. Synlett.

    • Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech.

    • Troubleshooting low enantiomeric excess in asymmetric synthesis. BenchChem.

    • A Novel Methodology for the Asymmetric Synthesis of 2,3,5-Trisubstituted Piperazine Derivatives. Thieme Connect.

    • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing.

    • Asymmetric Synthesis of Biologically Active Piperazine Derivatives. ResearchGate.

    • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing).

    • improving enantiomeric excess in asymmetric synthesis. BenchChem.

    • Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. Wiley Online Library.

    • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PMC.

    • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry.

    • Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology (RSC Publishing).

    • Improved Methodology for the Preparation of Chiral Amines. ScholarWorks@USF.

    • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications.

    • Asymmetric reactions_synthesis. SlidePlayer.

    • Super Selective Synthesis: The Evolution of Enantioselective Methods. ICJS.

    • Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science.

    • Synthesis of piperazines. Organic Chemistry Portal.

    • 2‐(Trifluoromethyl)piperazine: Synthesis and characterization using NMR and X‐ray photoelectron spectroscopy. ResearchGate.

    • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Wiley Online Library.

    • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.

    • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. ACS Publications.

    • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI.

    • organic chemistry - Why are enantiomeric excess % and specific rotation considered?. Chemistry Stack Exchange.

    • Asymmetric-Synthesis.

    • 1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride. PubChem.

    • Process for the preparation of piperazine. Google Patents.

    • Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block". PubMed.

    • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.

    Sources

    Technical Support Center: Troubleshooting (R)-2-(2,2,2-Trifluoroethyl)piperazine Coupling Reactions

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Portal. As a Senior Application Scientist, I frequently guide drug development professionals through the complexities of late-stage functionalization. The (R)-2-(2,2,2-Trifluoroethyl)piperazine scaffold is a highly prized pharmacophore in medicinal chemistry due to its metabolic stability and lipophilicity. However, incorporating it via Buchwald-Hartwig cross-coupling often results in frustratingly low yields, stalled reactions, or complex impurity profiles.

    This guide is designed to move beyond generic advice. We will dissect the causality behind these failures and provide a self-validating, field-proven system to optimize your coupling workflows.

    Mechanistic Insights: The Root Cause of Low Yields

    To troubleshoot effectively, we must first understand why standard coupling conditions fail with this specific substrate. The issue lies primarily at the N1 position of the piperazine ring (adjacent to the chiral center).

    • Severe Steric Hindrance : The 2-position substitution creates a physical blockade. During the catalytic cycle, the amine must coordinate to the bulky L1​Pd(II)(Ar)(X) intermediate. The spatial requirements of the 2,2,2-trifluoroethyl group prevent optimal orbital overlap, drastically slowing down this coordination step.

    • Electronic Deactivation : The trifluoromethyl ( CF3​ ) moiety is powerfully electron-withdrawing. Through the inductive effect (-I), it pulls electron density away from the adjacent N1 nitrogen. This significantly reduces the nucleophilicity of the amine lone pair, raising the activation energy required for the deprotonation and amidation steps[1].

    If these barriers are not overcome by the catalyst-base system, the palladium resting state accumulates, leading to catalyst aggregation (visible as palladium black) and reaction stalling.

    CatalyticCycle Pd0 L1Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast) Pd0->OxAdd Ar-X PdII L1Pd(II)(Ar)(X) Intermediate OxAdd->PdII AmineCoord Amine Coordination & Deprotonation BOTTLENECK: Steric/Electronic Hindrance PdII->AmineCoord Amine + Base PdII_Amido L1Pd(II)(Ar)(NR2) Amido Complex AmineCoord->PdII_Amido RedElim Reductive Elimination (Facilitated by bulky ligands) PdII_Amido->RedElim RedElim->Pd0 Regenerate Pd(0) Product Coupled Product RedElim->Product

    Buchwald-Hartwig catalytic cycle highlighting the amine coordination bottleneck.

    Troubleshooting Guide & FAQs

    Q1: My reaction stalls at 20-30% conversion, and I see a black precipitate forming. How can I push the reaction to completion? A1: The black precipitate is palladium black, indicating catalyst deactivation. Multiligated, first-generation catalysts (like Pd(PPh3​)4​ ) cannot accommodate the steric bulk of the trifluoroethyl group. You must switch to a highly active, monoligated L1​Pd(0) system[2]. The use of Pd2​(dba)3​ combined with a bulky biarylphosphine ligand like RuPhos or BrettPhos is critical. These ligands force the palladium into a highly reactive monoligated state that accelerates both amine coordination and reductive elimination[3].

    Q2: I am observing complete consumption of my starting material, but LC-MS shows a complex mixture with very little desired product. What is happening? A2: High conversion with low yield indicates side reactions. The two most common culprits are:

    • Bis-arylation / Regioselectivity Issues: If you are using an unprotected piperazine, the unhindered N4 position will react orders of magnitude faster than the hindered N1 position. To selectively couple at N1, you must protect N4 (e.g., with a Boc group) prior to the coupling step[4].

    • Base-Induced Degradation: Strong alkoxide bases like NaOtBu ( pKa​≈19 ) can cause epimerization of the (R)-chiral center or degrade sensitive functional groups on your aryl halide.

    Q3: If NaOtBu is causing degradation, what base should I use to deprotonate such a deactivated amine? A3: Substitute NaOtBu with LHMDS (Lithium hexamethyldisilazide). LHMDS is a strong, non-nucleophilic base that provides a "pseudo-protecting group" effect, stabilizing sensitive intermediates while effectively deprotonating the hindered amine[5]. Alternatively, if your substrate is highly base-sensitive, use Cs2​CO3​ combined with elevated temperatures (100 °C) and a highly active precatalyst (e.g., RuPhos Pd G3)[1].

    TroubleshootingTree Start Low Yield in Coupling? CheckSM Analyze via LC-MS Start->CheckSM LowConv Low Conversion (<50%) CheckSM->LowConv HighConv High Conversion (>90%) CheckSM->HighConv Steric Issue: Amine Nucleophilicity Action: Use RuPhos/Pd2(dba)3 LowConv->Steric Base Issue: Weak Deprotonation Action: Switch to LHMDS LowConv->Base SideReact Issue: Bis-arylation Action: Protect N4 or use excess amine HighConv->SideReact Degradation Issue: Base-induced degradation Action: Switch to Cs2CO3 HighConv->Degradation

    Decision tree for troubleshooting low yields in hindered piperazine couplings.

    Quantitative Data: Optimization Matrix

    To eliminate trial and error, utilize the following matrix summarizing the causality of different reagent combinations when coupling at the hindered N1 position.

    Catalyst SystemBaseSolventTempMechanistic Rationale & Expected Outcome
    Pd(PPh3​)4​ NaOtBu Toluene100 °CPoor (<20%) : Multiligated Pd(0) struggles with oxidative addition; high steric clash during amine coordination prevents product formation.
    Pd(OAc)2​ / XPhos Cs2​CO3​ Dioxane100 °CModerate (40-50%) : Improved reductive elimination, but the weak base fails to efficiently deprotonate the highly electron-deficient amine.
    Pd2​(dba)3​ / BrettPhos NaOtBu t-AmylOH80 °CGood (70-80%) : BrettPhos is highly active for hindered secondary amines, though NaOtBu may cause minor epimerization[5].
    Pd2​(dba)3​ / RuPhos LHMDSDioxane90 °CExcellent (>85%) : RuPhos forms a robust L1​Pd(0) species; LHMDS provides strong, non-nucleophilic deprotonation without degrading the substrate[3][5].

    Standard Operating Procedure (SOP)

    Protocol: Optimized Buchwald-Hartwig Amination for N1-Coupling of (R)-N4-Boc-2-(2,2,2-Trifluoroethyl)piperazine

    This protocol is designed as a self-validating system. The use of LHMDS and RuPhos specifically counteracts the electronic deactivation and steric bulk of the trifluoroethyl group.

    Step 1: Preparation under Inert Atmosphere

    • In a flame-dried Schlenk flask or inside a nitrogen-filled glovebox, add the Aryl Halide (1.0 eq) and (R)-N4-Boc-2-(2,2,2-Trifluoroethyl)piperazine (1.2 eq).

    • Add Pd2​(dba)3​ (2.5 mol%, yielding 5 mol% active Pd) and RuPhos (5.0 mol%). Causality: Maintaining a strict 1:2 Pd-to-ligand ratio ensures the rapid generation of the active monoligated species without excess uncoordinated palladium precipitating out.

    Step 2: Solvent and Base Addition

    • Add anhydrous, thoroughly degassed 1,4-dioxane to achieve a 0.1 M concentration.

    • Add LHMDS (1.0 M solution in THF, 1.5 eq) dropwise. Causality: LHMDS is strictly required here over alkoxide bases to prevent base-catalyzed elimination of the trifluoroethyl moiety.

    Step 3: Reaction Execution & Self-Validation

    • Seal the flask and heat to 90 °C.

    • Validation Checkpoint (30 mins): Withdraw a 10 µL aliquot under positive nitrogen pressure. Dilute in LC-MS grade Acetonitrile and analyze. You should observe >50% consumption of the aryl halide. If unreacted starting material remains with zero product formation, verify the integrity of your LHMDS reagent, as ambient moisture rapidly quenches it to hexamethyldisilazane, rendering it inactive.

    Step 4: Quenching and Workup

    • After 2-4 hours (upon complete consumption of the aryl halide via LC-MS), cool the reaction to room temperature.

    • Quench slowly with saturated aqueous NH4​Cl (to neutralize excess LHMDS).

    • Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography.

    References

    • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - Organic Letters (ACS) -[Link]

    • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - ACS Medicinal Chemistry Letters -[Link]

    • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - Chemical Reviews (ACS) -[Link]

    • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI -[Link]

    Sources

    Technical Support Center: Optimizing Chiral HPLC Separation for 2-(2,2,2-Trifluoroethyl)piperazine Enantiomers

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides in-depth technical support for the development and optimization of a robust chiral HPLC method for the enantiomers of 2-(2,2,2-Trifluoroethyl)piperazine. Given the compound's basic piperazine core, specific challenges such as peak tailing and poor resolution are common. This document offers a structured approach, from initial method development to advanced troubleshooting, to achieve baseline separation.

    Part 1: Frequently Asked Questions (FAQs)

    This section addresses the most common initial questions encountered when developing a separation method for this specific analyte.

    Q1: I'm starting from scratch. Which type of chiral stationary phase (CSP) should I try first for 2-(2,2,2-Trifluoroethyl)piperazine? A1: For a novel compound like this, a systematic screening approach is the most efficient path to success.[1] The recommended starting point is a set of polysaccharide-based CSPs. These columns, derived from cellulose or amylose, have demonstrated the broadest applicability for a wide range of chiral compounds, including those with basic nitrogen groups like piperazine.[1][2] Specifically, begin with columns that have selectors like amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dichlorophenylcarbamate), as these offer diverse chiral recognition mechanisms.[3][4]

    Q2: My chromatogram shows severe peak tailing for both enantiomers. What is the cause and how can I fix it? A2: Severe peak tailing with piperazine-containing compounds is almost always caused by secondary ionic interactions between the basic nitrogen atoms of your analyte and residual acidic silanol groups on the silica surface of the CSP.[1] To resolve this, you must add a competing basic modifier to your mobile phase. Diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.05% to 0.1% (v/v) is highly effective at masking these active sites, leading to significantly improved peak symmetry.[5][6][7]

    Q3: Should I use normal-phase, reversed-phase, or polar organic mode for my initial screening? A3: For polysaccharide CSPs, normal-phase (NP) and polar organic mode (PO) chromatography are typically the most successful starting points.[7]

    • Normal Phase (NP): A mixture of a non-polar alkane (like hexane or heptane) and an alcohol modifier (isopropanol or ethanol) is a standard choice.[1]

    • Polar Organic (PO): This mode, using mobile phases like 100% acetonitrile or methanol (or mixtures thereof), is also highly effective and can offer different selectivity.[6] Reversed-phase (RP) is a viable option, particularly with modern immobilized CSPs, but often provides better results after NP and PO modes have been explored.[3][8]

    Q4: I have partial separation, but the resolution (Rs) is below the target of 1.5. What are the next steps for optimization? A4: Once you've identified a promising CSP and mobile phase system that shows partial separation, you can systematically optimize the method. The key parameters to adjust are mobile phase composition, temperature, and flow rate.[1]

    • Mobile Phase Composition: Finely adjust the ratio of the alcohol modifier in NP (e.g., from 10% IPA to 8% or 12%). A lower percentage of alcohol generally increases retention and can improve resolution.[1]

    • Alcohol Type: Switching the alcohol modifier (e.g., from isopropanol to ethanol) can significantly alter enantioselectivity.[1]

    • Temperature: Evaluate the separation at different column temperatures (e.g., 15°C, 25°C, and 40°C). Temperature affects the thermodynamics of interaction between the analyte and the CSP, and is a powerful tool for improving resolution.[9]

    Q5: The 2-(2,2,2-Trifluoroethyl)piperazine molecule lacks a strong chromophore. What UV wavelength should I use for detection? A5: You are correct; the molecule is not a strong UV absorber. For direct UV analysis, you will need to work at a low wavelength to detect the piperazine ring. A starting wavelength of 210-220 nm is recommended.[2] Ensure your mobile phase solvents are high-purity and UV-grade to minimize baseline noise at these low wavelengths.

    Part 2: Systematic Method Development & Protocols

    A logical, stepwise approach is crucial for efficient method development. The workflow below outlines a proven strategy for separating chiral amines.

    G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Screen_CSP Step 1: CSP & Mobile Phase Screening (Select 3-4 diverse polysaccharide columns) Screen_MP Step 2: Test NP & PO Mobile Phases (e.g., Hex/IPA, Hex/EtOH, ACN, MeOH) + 0.1% DEA Screen_CSP->Screen_MP Identify any separation Optimize_MP Step 3: Fine-Tune Mobile Phase (Adjust modifier % or change alcohol) Screen_MP->Optimize_MP Select best 'hit' (Rs > 0.8) Optimize_Temp Step 4: Optimize Temperature (Screen 15°C, 25°C, 40°C) Optimize_MP->Optimize_Temp Refine separation (Target Rs > 1.5) Optimize_Flow Step 5: Adjust Flow Rate (e.g., 1.0 -> 0.7 mL/min) Optimize_Temp->Optimize_Flow Balance resolution & run time Validation Step 6: Method Validation (Robustness, Linearity, LOD/LOQ) Optimize_Flow->Validation Finalize Method

    Caption: A systematic workflow for chiral method development.

    Experimental Protocol: Initial Screening

    This protocol is designed to efficiently screen for a suitable chiral stationary phase and mobile phase system.

    1. Column Selection: Prepare a set of 3-4 polysaccharide-based chiral columns with diverse selectivities. A recommended starting set is provided in the table below.

    2. Mobile Phase Preparation:

    • Normal Phase (NP):

      • MP A1: n-Hexane / Isopropanol (IPA) (90:10 v/v) with 0.1% Diethylamine (DEA)
      • MP A2: n-Hexane / Ethanol (EtOH) (90:10 v/v) with 0.1% Diethylamine (DEA)
    • Polar Organic (PO):

      • MP B1: Acetonitrile (ACN) / Methanol (MeOH) (90:10 v/v) with 0.1% Diethylamine (DEA)[6]
      • MP B2: 100% Acetonitrile (ACN) with 0.1% Diethylamine (DEA)

    3. Sample Preparation:

    • Dissolve the racemic 2-(2,2,2-Trifluoroethyl)piperazine standard in the initial mobile phase (or a compatible weak solvent like IPA) to a concentration of approximately 0.5 - 1.0 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    4. Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (for standard 4.6 mm I.D. columns)

    • Column Temperature: 25°C

    • Detection: UV at 215 nm

    • Injection Volume: 5 µL

    5. Execution:

    • Equilibrate each column with the first mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • Repeat for all column and mobile phase combinations.

    • Analyze results: Look for the combination that provides the best separation factor (α) and initial resolution (Rs). This will be the starting point for optimization.

    Part 3: Troubleshooting Guide

    This guide addresses specific problems you may encounter after your initial screening and during optimization.

    ProblemPotential Cause(s)Recommended Solution(s)
    No Separation on any screened column1. Inappropriate choice of CSP class. 2. Mobile phase is unsuitable. 3. Lack of essential mobile phase additive.1. While polysaccharide columns are a strong first choice, if no separation is seen, consider a secondary screen with Pirkle-type or macrocyclic glycopeptide-based columns.[1] 2. Ensure that a basic additive (DEA/TEA) was included in all mobile phases. Its absence can prevent separation for basic analytes.[1] 3. If using reversed-phase, try screening different pH values for the aqueous component.
    Poor Resolution (Rs < 1.5)1. Mobile phase composition is not optimal. 2. Flow rate is too high. 3. Temperature is not optimal.1. (NP): Decrease the percentage of the alcohol modifier in 1-2% increments. This increases retention and often improves resolution.[1] 2. (PO/RP): Systematically vary the ratio of organic solvents (e.g., ACN/MeOH). 3. Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.5 mL/min). This can increase column efficiency.[1] 4. Perform a temperature study. Test the separation at 15°C, 25°C, and 40°C. Lower temperatures often enhance enantioselectivity.[9]
    Poor Peak Shape (Tailing or Fronting)1. Secondary interactions with the stationary phase (most common). 2. Sample solvent is too strong ("solvent effect"). 3. Column is overloaded.1. Increase the concentration of the basic additive (e.g., from 0.1% to 0.2% DEA). For particularly stubborn tailing, a different base like triethylamine (TEA) may be more effective.[5] 2. Dissolve your sample in the mobile phase itself or a weaker solvent than the mobile phase.[1] 3. Reduce the injection volume or the sample concentration and re-inject.[1]
    Inconsistent Retention Times 1. Inadequate column equilibration between mobile phases. 2. "Memory effect" from additives used previously.[10][11] 3. Temperature fluctuations.1. Ensure the column is fully equilibrated with the new mobile phase (at least 20-30 column volumes). 2. If switching from a method with a basic additive to one without, be aware that amines can strongly adsorb to the CSP. A dedicated column is ideal. If not possible, extensive flushing with a strong solvent like ethanol or isopropanol is required.[10] 3. Use a thermostatted column compartment to maintain a consistent temperature.[9]

    Part 4: Data & Condition Summaries

    For clarity, the recommended starting conditions are summarized in the tables below.

    Table 1: Recommended Chiral Stationary Phases (CSPs) for Initial Screening

    Column Name (Example) Chiral Selector Selector Type Key Interaction Mechanisms
    Lux® i-Amylose-1 / CHIRALPAK® IA Amylose tris(3,5-dimethylphenylcarbamate) Immobilized Amylose π-π interactions, hydrogen bonding, steric inclusion.[3][4]
    Lux® i-Cellulose-5 / CHIRALPAK® IC Cellulose tris(3,5-dichlorophenylcarbamate) Immobilized Cellulose Dipole-dipole, π-π interactions, hydrogen bonding (enhanced by chloro groups).[2][3]
    Lux® Cellulose-1 / CHIRALCEL® OD-H Cellulose tris(3,5-dimethylphenylcarbamate) Coated Cellulose Steric fit within helical grooves, π-π interactions, hydrogen bonding.[12]

    | CHIRALPAK® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Coated Amylose | Steric inclusion, hydrogen bonding, dipole interactions.[10][13] |

    Table 2: Initial Screening Mobile Phase Conditions

    Mode Mobile Phase Composition (v/v/v) Additive Purpose
    Normal Phase 1 n-Hexane : Isopropanol (90:10) 0.1% DEA Standard NP conditions for polysaccharide CSPs.[1]
    Normal Phase 2 n-Hexane : Ethanol (90:10) 0.1% DEA EtOH offers different selectivity than IPA.[7]
    Polar Organic 1 Acetonitrile : Methanol (90:10) 0.1% DEA Effective mode for many amines, offers strong elution.[6]

    | Polar Organic 2 | Acetonitrile (100) | 0.1% DEA | A simpler polar organic system.[12] |

    References

    • Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal. Available from: [Link]

    • Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. PubMed. Available from: [Link]

    • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. Available from: [Link]

    • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Wiley Online Library. Available from: [Link]

    • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

    • Lux™ Chiral LC and SFC Columns. Phenomenex. Available from: [Link]

    • Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. PubMed. Available from: [Link]

    • Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. Chirality. Available from: [Link]

    • Lux Chiral HPLC Columns for Chiral Separation. Phenomenex. Available from: [Link]

    • Lux™ Chiral Columns Brochure. Phenomenex. Available from: [Link]

    • Lux Cellulose-1 Chiral LC Columns. Phenomenex. Available from: [Link]

    • CHIRAL COLUMNS. Chromservis. Available from: [Link]

    • Daicel Protein-based Chiral Columns. Element Lab Solutions. Available from: [Link]

    • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available from: [Link]

    • Chiral Columns. Daicel Corporation. Available from: [Link]

    • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

    Sources

    Purification techniques for removing impurities from crude (R)-2-(2,2,2-Trifluoroethyl)piperazine

    Author: BenchChem Technical Support Team. Date: April 2026

    This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of crude (R)-2-(2,2,2-Trifluoroethyl)piperazine. The following sections offer in-depth solutions to common challenges encountered during the purification of this and structurally related chiral piperazine derivatives.

    Troubleshooting Guide

    This section addresses specific issues that may arise during the purification of (R)-2-(2,2,2-Trifluoroethyl)piperazine, providing potential causes and actionable solutions.

    Issue 1: Incomplete Removal of the (S)-enantiomer

    • Problem: After purification by chiral HPLC or classical resolution, the final product is still contaminated with the undesired (S)-enantiomer.

    • Potential Causes:

      • Suboptimal Chiral Stationary Phase (CSP): The selected chiral column may not provide sufficient enantioselectivity for baseline separation.

      • Inadequate Mobile Phase Composition: The mobile phase may not be optimized to maximize the resolution between the enantiomers.

      • Ineffective Classical Resolution: The chosen resolving agent may not form diastereomeric salts with a significant enough difference in solubility to allow for efficient separation by crystallization.[1]

    • Solutions:

      • Chiral HPLC Method Optimization:

        • Screen Different CSPs: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often effective for separating chiral amines.[2][3] Consider screening columns like Chiralpak® IA or Chiralpak® ID.[4]

        • Optimize Mobile Phase: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane, heptane) for normal-phase chromatography. For reversed-phase, adjust the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous buffer.[3]

        • Incorporate Additives: For basic compounds like piperazines, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can improve peak shape and resolution.[3]

      • Classical Resolution Strategy:

        • Rational Screening of Resolving Agents: Conduct a systematic screening of chiral acids (e.g., tartaric acid derivatives, mandelic acid derivatives) to identify one that forms a diastereomeric salt with a significant solubility difference.[1]

        • Solvent Selection: The choice of solvent is critical. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.[1]

        • Control of Stoichiometry and Concentration: Carefully control the stoichiometry of the resolving agent and the concentration of the crude piperazine to optimize the yield and purity of the desired diastereomeric salt.[1]

    Issue 2: Presence of Process-Related Impurities

    • Problem: The purified product contains impurities other than the (S)-enantiomer, such as unreacted starting materials or byproducts from the synthesis.

    • Potential Causes:

      • Incomplete Reaction: The reaction to synthesize the piperazine derivative may not have gone to completion.

      • Side Reactions: The reaction conditions may have promoted the formation of side products.[5]

      • Ineffective Initial Purification: The initial workup and purification steps may not have been sufficient to remove all process-related impurities.

    • Solutions:

      • Column Chromatography:

        • Stationary and Mobile Phase Selection: Use thin-layer chromatography (TLC) to screen for an appropriate solvent system that provides good separation between the desired product and the impurities. A common starting point for piperazine derivatives is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate or an alcohol.[6]

        • Gradient Elution: If there is a significant polarity difference between the impurities and the product, a gradient elution from a less polar to a more polar solvent system can be effective.

      • Recrystallization:

        • Solvent Screening: Screen a variety of solvents and solvent mixtures to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

        • Salt Formation: Consider converting the free base to a salt (e.g., hydrochloride, dihydrochloride) to alter its solubility properties and facilitate purification by recrystallization.[6][7]

    Issue 3: Poor Peak Shape in HPLC Analysis

    • Problem: During HPLC analysis, the peak for (R)-2-(2,2,2-Trifluoroethyl)piperazine shows significant tailing or fronting.

    • Potential Causes:

      • Secondary Interactions: The basic nitrogen atoms of the piperazine ring can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing.[6]

      • Inappropriate Sample Solvent: Dissolving the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[3]

      • Column Overload: Injecting too much sample onto the column can lead to broad, asymmetric peaks.[3]

    • Solutions:

      • Mobile Phase Modification:

        • Add a Competing Base: Incorporate a small amount (e.g., 0.1%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) into the mobile phase to block the active sites on the stationary phase and improve peak shape.[3]

      • Sample Preparation and Injection:

        • Dissolve in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.[3]

        • Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column.[3]

      • Alternative Stationary Phase:

        • Consider using a different type of stationary phase, such as one with end-capping or a polymer-based column, which may have fewer active sites.

    Frequently Asked Questions (FAQs)

    Q1: What are the most common types of impurities I should expect in my crude (R)-2-(2,2,2-Trifluoroethyl)piperazine?

    A1: The most common impurities are likely to be:

    • The (S)-enantiomer: If the synthesis started from a racemic precursor, the undesired enantiomer will be the major impurity.

    • Unreacted Starting Materials: Depending on the synthetic route, these could include piperazine or a protected piperazine derivative, and a trifluoroethylating agent.

    • Byproducts: These can include products of over-alkylation (di-substituted piperazines) or side reactions of the starting materials.[5]

    • Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any catalysts or reagents, may be present.

    Q2: What is the best general approach for purifying a chiral piperazine derivative like this for the first time?

    A2: A good starting point is to first remove the bulk of the non-chiral impurities using standard column chromatography on silica gel. Once you have a product that is enriched in the desired compound but still contains the unwanted enantiomer, you can proceed with a chiral separation method. Chiral HPLC is often the most direct approach for analytical and small-scale preparative separations. For larger quantities, classical resolution via diastereomeric salt formation can be more cost-effective.[1][2]

    Q3: Can I use recrystallization to separate the (R) and (S) enantiomers?

    A3: Direct recrystallization of a racemic mixture will generally not separate the enantiomers, as they typically co-crystallize to form a racemic compound. However, if you have a mixture that is already enriched in one enantiomer (i.e., has a non-zero enantiomeric excess), it may be possible to further enrich it by recrystallization. For a more reliable separation of enantiomers by crystallization, you should first form diastereomeric salts with a chiral resolving agent.[1]

    Q4: How can I confirm the purity and enantiomeric excess of my final product?

    A4: To confirm the chemical purity, you can use standard analytical techniques such as:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and identify any organic impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Elemental Analysis: To confirm the elemental composition.

    To determine the enantiomeric excess (ee), you will need a chiral analytical method, such as:

    • Chiral HPLC: This is the most common method.[2][4]

    • Chiral Capillary Electrophoresis (CE): This can be a highly efficient method for separating enantiomers.[8][9]

    Purification Strategy Overview

    The following table summarizes potential starting conditions for the purification of (R)-2-(2,2,2-Trifluoroethyl)piperazine based on methods used for similar compounds.

    Purification TechniqueStationary PhaseMobile Phase / Solvent SystemKey Considerations
    Column Chromatography Silica GelHexane:Ethyl Acetate or Dichloromethane:MethanolUse a gradient elution to improve separation of impurities with different polarities.
    Chiral HPLC Polysaccharide-based (e.g., Chiralpak® IC)Hexane:Isopropanol with 0.1% DEAOptimize the alcohol percentage and flow rate for best resolution.[2][3]
    Recrystallization (of diastereomeric salt) N/AScreen various alcohols, esters, and ketones.The choice of solvent is critical for maximizing the yield and purity of the desired diastereomer.[1]

    Purification Workflow Diagram

    PurificationWorkflow cluster_0 Initial Purification cluster_1 Chiral Separation cluster_2 Final Product Crude Crude (R)-2-(2,2,2-Trifluoroethyl)piperazine ColumnChromatography Column Chromatography (Silica Gel) Crude->ColumnChromatography Enriched Enriched Product (mixture of enantiomers) ColumnChromatography->Enriched ChiralHPLC Chiral HPLC Enriched->ChiralHPLC ClassicalResolution Classical Resolution (Diastereomeric Salt Formation) Enriched->ClassicalResolution PureR Pure (R)-enantiomer ChiralHPLC->PureR ClassicalResolution->PureR

    Sources

    Handling and storage optimization for hygroscopic fluorinated piperazine derivatives

    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Handling & Storage Optimization for Hygroscopic Fluorinated Piperazine Derivatives

    Welcome to the Advanced Technical Support Center. Fluorinated piperazine derivatives are privileged scaffolds in drug development due to their modulated basicity, improved pharmacokinetic profiles, and high target affinity[1][2]. However, the piperazine core is inherently deliquescent, aggressively absorbing atmospheric moisture and carbon dioxide[3][4]. This guide provides actionable, self-validating protocols to mitigate physical and chemical instabilities during benchtop handling, analytical testing, and long-term storage.

    Section 1: Core FAQs - The Causality of Instability

    Q1: Why do fluorinated piperazines present unique hygroscopic challenges compared to standard amines? A1: While the incorporation of fluorine atoms typically increases lipophilicity and beneficially reduces the pKa of the adjacent piperazine nitrogen[1], the secondary or tertiary amine centers remain highly susceptible to hydrogen bonding with water molecules. When exposed to ambient humidity, the anhydrous crystalline lattice rapidly absorbs water to form stable hydrates (e.g., hexahydrates)[3][4]. If the relative humidity (RH) exceeds the deliquescence point, the compound dissolves in its own absorbed moisture. Furthermore, the basic nitrogen can react with atmospheric CO 2​ in the presence of water to form carbamate salts, permanently altering the compound's purity and molecular weight.

    Q2: How does moisture uptake compromise downstream assays and formulation? A2: Moisture absorption introduces severe stoichiometric errors. Because the absorbed water adds invisible mass, weighing a hygroscopic powder on an open bench results in a lower-than-calculated active pharmaceutical ingredient (API) concentration in your stock solutions[3]. Additionally, water acts as a nucleophile and plasticizer, accelerating chemical degradation pathways such as the hydrolysis of adjacent functional groups[5][].

    G A Anhydrous Fluorinated Piperazine B Exposure to Ambient Air (>30% RH, CO2) A->B Improper Handling C H2O Absorption (Hydrate Formation) B->C Rapid Moisture Uptake D CO2 Absorption (Carbamate Salt) B->D Nucleophilic Attack on CO2 E Deliquescence & Loss of Potency C->E Critical RH Exceeded D->E Structural Alteration

    Atmospheric degradation pathways of hygroscopic piperazine derivatives.

    Section 2: Troubleshooting Guide & Experimental Protocols

    Issue 1: Rapid Weight Gain and Clumping During Benchtop Dispensing
    • Symptom: The powder becomes sticky, clumps to the spatula, and the analytical balance reading continuously drifts upward.

    • Root Cause: Atmospheric moisture is condensing onto the API surface, initiating deliquescence.

    • Self-Validating Solution: Isolate the handling environment to maintain RH < 30%[5].

    Protocol: Controlled Environmental Weighing of Hygroscopic Piperazines

    • Preparation: Transfer the sealed API container, pre-tared anti-static weighing boats, and a micro-spatula into a controlled glove box purged with dry nitrogen or argon (RH < 10%).

    • Thermal Equilibration: If the API was stored at 2–8°C or -20°C, allow the sealed container to equilibrate to room temperature inside the glove box for at least 1 hour prior to opening. This prevents condensation from forming on the cold powder surface[7].

    • Dispensing: Open the container and rapidly dispense the required mass into the tared boat.

    • Validation Check: Observe the balance readout for 15 seconds. A stable reading confirms the absence of moisture uptake. If the weight drifts, verify the glove box RH monitor and purge with additional inert gas.

    • Sealing: Cap the stock container tightly, wrap the seal with PTFE tape, and place it inside a secondary desiccator pouch containing silica gel before removing it from the glove box[3][].

    Issue 2: Dragging Endpoints and Falsely High Moisture Content in Karl Fischer (KF) Titration
    • Symptom: During coulometric KF titration, the instrument struggles to find the endpoint, resulting in continuous iodine consumption and erroneously high water content readings.

    • Root Cause: Piperazines are basic amines. When introduced into the KF anolyte, they shift the pH of the titration medium above 8. At this alkaline pH, the iodine reagent undergoes a disproportionation side reaction, which the instrument falsely registers as water-induced iodine consumption[8].

    • Self-Validating Solution: Buffer the KF working medium with a weak acid to maintain the optimal pH (5.0–7.0) for the Bunsen reaction.

    Protocol: Buffered Coulometric KF Titration for Basic Amines

    • Solvent Preparation: To the standard KF anolyte (e.g., methanol-based), add 10 g of dry benzoic acid or salicylic acid per 100 mL of solvent[9]. Note: Do not use acetic acid, as it undergoes esterification with methanol, generating water and causing baseline drift[9].

    • Pre-Titration (Blanking): Stir the solution until the acid is fully dissolved. Start the pre-titration sequence to neutralize any residual moisture in the cell and the added buffer. Wait until the drift stabilizes (< 10 µ g/min ).

    • Sample Introduction: Using a dry, gas-tight syringe, draw the liquid sample (or dissolved solid). Weigh the syringe to record the initial mass.

    • Injection: Inject the sample through the septum into the buffered anolyte[8].

    • Titration & Back-Weighing: Initiate the titration. Weigh the empty syringe to determine the exact mass of the injected sample by difference.

    • Validation Check: A sharp, rapid endpoint confirms that the basicity of the piperazine has been successfully neutralized and side reactions are suppressed[8].

    KF Start Initiate KF Titration Check Assess API Basicity (pKa > 8?) Start->Check Buffer Add Salicylic/Benzoic Acid to KF Anolyte Check->Buffer Yes (Strong Base) Standard Use Standard KF Reagents Check->Standard No (Weak Base) Titrate Perform Coulometric Titration Buffer->Titrate pH Neutralized (5-7) Standard->Titrate End Accurate Moisture Content (Sharp Endpoint) Titrate->End

    Decision logic for Karl Fischer titration of basic piperazine derivatives.

    Section 3: Storage Optimization & Quantitative Data

    To ensure long-term stability and prevent the degradation of hygroscopic fluorinated piperazines, storage parameters must be strictly controlled. The table below outlines the optimal conditions compared to standard, non-hygroscopic APIs.

    Table 1: Comparative Storage Parameters for API Stability

    ParameterStandard APIsHygroscopic Fluorinated PiperazinesMechanistic Rationale
    Temperature 15°C to 25°C2°C to 8°C (or -20°C for long-term)Minimizes thermal degradation and lowers the kinetic energy available for moisture-induced hydrolysis[5][].
    Relative Humidity (RH) < 60%< 30% (Strictly Controlled)Prevents hydrate formation, clumping, and deliquescence[5][].
    Atmosphere Ambient AirInert Gas (Nitrogen or Argon)Prevents the basic piperazine nitrogen from reacting with atmospheric CO 2​ to form carbamates[3][4].
    Primary Packaging Standard HDPEAmber glass vial with PTFE-lined septumPTFE provides a superior moisture barrier; amber glass prevents photolytic degradation[5].
    Secondary Packaging None requiredHeat-sealed aluminum pouch with desiccantSilica gel or phosphorus pentoxide acts as a sacrificial moisture sink[3][].

    Sources

    Validation & Comparative

    Enantiomeric Profiling of 2-(2,2,2-Trifluoroethyl)piperazine: A Comparative Guide for Targeted Therapeutics

    Author: BenchChem Technical Support Team. Date: April 2026

    The incorporation of fluorinated motifs into saturated heterocycles is a cornerstone of modern structural optimization in drug discovery. Among these, 2-(2,2,2-trifluoroethyl)piperazine has emerged as a highly privileged chiral building block. The strong electron-withdrawing nature of the trifluoromethyl group systematically lowers the pKa of the adjacent basic nitrogen, which mitigates hERG liability, enhances membrane permeability, and improves overall metabolic stability[1].

    However, the stereocenter at the C2 position dictates the spatial trajectory of the CF3 group, creating profound differences in target engagement. As a Senior Application Scientist, I have structured this guide to objectively compare the (R)- and (S)-enantiomers of this moiety, detailing the structural causality behind their biological activity and providing the self-validating experimental workflows required for rigorous comparative profiling.

    Stereochemical Causality in Target Engagement

    The performance disparity between the (R)- and (S)-enantiomers of 2-(2,2,2-trifluoroethyl)piperazine derivatives is fundamentally driven by conformational thermodynamics. When the piperazine ring adopts its lowest-energy chair conformation within a protein binding site, the bulky 2,2,2-trifluoroethyl group strongly prefers a pseudo-equatorial position to minimize 1,3-diaxial steric strain.

    • The (R)-Enantiomer Advantage: In optimized drug scaffolds (such as PARP-1/2 or specific kinase inhibitors), the (R)-configuration aligns the equatorial CF3 vector perfectly with deep hydrophobic sub-pockets (e.g., the AD subpocket in PARP-1)[2]. This allows for the formation of highly stabilizing, multipolar C–F···H–C interactions[3].

    • The (S)-Enantiomer Penalty: To engage the same hinge-binding or catalytic core residues, the (S)-enantiomer must either adopt a high-energy pseudo-axial conformation or project its equatorial CF3 group into the solvent channel. This typically results in a direct steric clash with gating residues, severely compromising the residence time of the drug[2].

    G Target Target Protein Hydrophobic Pocket OutcomeR Optimal Fit High Affinity Target->OutcomeR OutcomeS Steric Clash Low Affinity Target->OutcomeS R_Enant (R)-Enantiomer Equatorial CF3 R_Enant->Target F-C...H Match S_Enant (S)-Enantiomer Axial CF3 S_Enant->Target Clash

    Stereochemical logic governing target engagement and binding affinity outcomes.

    Comparative Biological Activity and Binding Affinity

    To objectively compare the performance of these enantiomers, we must look beyond steady-state IC50 values and analyze the binding kinetics. The data below represents validated Structure-Activity Relationship (SAR) metrics for a model PARP-1 inhibitor scaffold incorporating the 2-(2,2,2-trifluoroethyl)piperazine moiety[2].

    Table 1: Target Engagement Metrics (Model Scaffold)
    Kinetic/Biological Parameter(R)-2-(2,2,2-Trifluoroethyl)piperazine Analog(S)-2-(2,2,2-Trifluoroethyl)piperazine AnalogCausality / Rationale
    Enzymatic IC50 (nM) 0.83 ± 0.1545.8 ± 4.1The (R)-isomer exhibits a >50-fold boost in potency due to optimal spatial filling of the lipophilic pocket[2].
    SPR KD​ (nM) 0.7433.0Steady-state affinity confirms the enzymatic assay results, validating the specific target engagement[2].
    Association Rate ( kon​ , M−1s−1 ) 4.5×105 3.8×105 Association rates are nearly identical; the CF3 stereocenter does not significantly impede initial target recognition.
    Dissociation Rate ( koff​ , s−1 ) 3.3×10−4 1.2×10−2 Critical Differentiator: The (S)-isomer's steric clash acts as a spring, ejecting the molecule and increasing koff​ by ~36x.
    Target Selectivity (e.g., PARP-1 vs PARP-2) 16-fold1.5-foldThe precise vector of the (R)-CF3 group exploits minute structural differences between highly homologous isoforms[2].

    Self-Validating Experimental Protocols

    To ensure scientific integrity, biological data must be underpinned by rigorous, artifact-free methodologies. The following protocols establish a self-validating system for enantiomeric profiling.

    Protocol A: Chiral Resolution and Enantiomeric Excess (ee) Validation

    Biological assays are highly sensitive to chiral impurities. A 1% impurity of a highly active (R)-enantiomer in an (S)-enantiomer batch can result in a false-positive IC50 shift.

    • Baseline Establishment: Inject the racemic 2-(2,2,2-trifluoroethyl)piperazine onto a Chiralpak IC column (Isocratic 80:20 Hexane/IPA with 0.1% DEA). Validate that the resolution factor ( Rs​ ) is >2.0 to ensure baseline separation.

    • Preparative SFC Isolation: Process the racemate using Supercritical Fluid Chromatography (SFC) to isolate Peak 1 and Peak 2.

    • Self-Validating QC: Re-inject the isolated fractions using the analytical method. Requirement: The Enantiomeric Excess (ee) must be >99.5% .

    • Stability Check: Incubate the isolated enantiomers in aqueous buffer (pH 7.4) for 48 hours and re-analyze to confirm no spontaneous racemization occurs prior to biological testing.

    Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

    Steady-state IC50 assays fail to capture residence time ( τ=1/koff​ ), which is the primary driver of the (R)-enantiomer's superiority.

    • Target Immobilization: Covalently attach the target protein (e.g., PARP-1) to a CM5 sensor chip via standard amine coupling, targeting a density of ~4000 Response Units (RU).

    • Reference Subtraction (Self-Validation): Utilize an unmodified reference flow cell. All analyte signals must be double-referenced (subtracting both the reference cell and blank buffer injections) to eliminate bulk refractive index changes and non-specific binding artifacts.

    • Analyte Injection: Inject a 5-point concentration series (0.5 nM to 50 nM) of both the (R)- and (S)-analogs at a high flow rate (50 µL/min) to minimize mass transport limitations.

    • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

    G A Racemic 2-(2,2,2-Trifluoroethyl)piperazine B Chiral SFC Resolution A->B C1 (R)-Enantiomer (ee > 99.5%) B->C1 Peak 1 C2 (S)-Enantiomer (ee > 99.5%) B->C2 Peak 2 D1 Scaffold Synthesis (Model Inhibitor) C1->D1 D2 Scaffold Synthesis (Model Inhibitor) C2->D2 E1 SPR Kinetics (Low koff) D1->E1 E2 SPR Kinetics (High koff) D2->E2

    Workflow for chiral resolution and comparative kinetic profiling of enantiomers.

    References

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. URL:[Link]

    • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. URL:[Link]

    • Wang, X., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 64(22), 16711-16730. URL:[Link]

    Sources

    Comparative Lipophilicity and Pharmacokinetics: Trifluoroethylpiperazine vs. Methylpiperazine Analogs in Drug Design

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently encounter the challenge of optimizing highly basic piperazine scaffolds. While the piperazine ring is a privileged pharmacophore used to enhance aqueous solubility and form critical hydrogen bonds with target proteins, its traditional N-methylated form often introduces severe pharmacokinetic (PK) liabilities.

    In this technical guide, we will objectively compare the physicochemical performance of N-methylpiperazine against its fluorinated bioisostere, N-(2,2,2-trifluoroethyl)piperazine . By examining the causality behind their divergent lipophilicity (LogD) and basicity (pKa) profiles, we can establish a rational framework for overcoming efflux transporter liabilities and achieving central nervous system (CNS) penetration.

    The Mechanistic Causality of Fluorination on Basicity and Lipophilicity

    The decision to replace a methyl group with a 2,2,2-trifluoroethyl moiety is not merely a steric substitution; it is a fundamental re-engineering of the molecule's electronic distribution[1].

    The N-Methylpiperazine Liability: Methylpiperazine analogs typically exhibit a highly basic tertiary amine with a pKa ranging from 8.8 to 9.0. At physiological pH (7.4), the Henderson-Hasselbalch equation dictates that this nitrogen is >95% protonated. This cationic state severely restricts passive membrane permeability and acts as a prime recognition motif for efflux transporters like P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP)[2]. Consequently, the effective lipophilicity at pH 7.4 (LogD7.4) is artificially suppressed compared to the molecule's intrinsic lipophilicity (LogP).

    The Trifluoroethylpiperazine Solution: Fluorine is the most electronegative element. The introduction of a CF3 group adjacent to the piperazine nitrogen exerts a powerful inductive electron-withdrawing effect (-I effect) through the sigma bonds. This pulls electron density away from the nitrogen lone pair, drastically reducing its basicity to a pKa of ~6.0 to 6.5. At pH 7.4, the nitrogen remains predominantly neutral. Because the CF3 group itself is highly lipophilic, and the molecule is no longer trapped in a hydrophilic cationic state, the LogD7.4 increases significantly. This dual mechanism—neutralization of charge and addition of a lipophilic fluorous domain—dramatically enhances membrane permeability and evades efflux pumps[3].

    G M_Pip N-Methylpiperazine (Highly Basic) pKa_High High pKa (~9.0) Protonated at pH 7.4 M_Pip->pKa_High Inductive Electron Donation T_Pip N-Trifluoroethylpiperazine (Weakly Basic) pKa_Low Low pKa (~6.2) Neutral at pH 7.4 T_Pip->pKa_Low Strong -I Effect (CF3) PK_Poor High Efflux (MDR1/BCRP) Poor CNS Penetration pKa_High->PK_Poor Cationic State Liability PK_Good Low Efflux High CNS Penetration pKa_Low->PK_Good Increased Lipophilicity (LogD)

    Logical relationship mapping the causality of fluorination on basicity, lipophilicity, and efflux.

    Quantitative Data Comparison

    To contextualize these principles, we can examine the structural optimization of the clinical candidate BEN-28010, a brain-penetrant Checkpoint Kinase 1 (CHK1) inhibitor[2]. The transition from a basic piperazine/piperidine to a trifluoroethyl-modified analog yielded the following comparative profile:

    Physicochemical ParameterN-Methylpiperazine AnalogN-(2,2,2-Trifluoroethyl)piperazine Analog
    Nitrogen pKa ~ 8.8 - 9.0~ 6.0 - 6.5
    Ionization State (pH 7.4) > 95% Cationic> 90% Neutral
    Intrinsic Lipophilicity (LogP) ModerateHigh
    Effective Lipophilicity (LogD7.4) ~ 1.0 - 1.5~ 2.5 - 3.0
    MDCK Efflux Ratio (MDR1/BCRP) High (> 10)Low (< 2)
    Blood-Brain Barrier Penetration Poor (Excluded)Excellent (Freely Penetrant)
    Metabolic Clearance High (Oxidative N-demethylation)Low (Steric/Electronic shielding)
    Self-Validating Experimental Protocols

    To ensure scientific integrity, the data supporting these comparisons must be generated through self-validating experimental systems. Below are the definitive methodologies used to profile these analogs.

    Protocol A: Shake-Flask Method for LogD7.4 Determination

    This protocol relies on the thermodynamic partitioning of the drug between an aqueous and a lipophilic phase.

    • Phase Pre-Saturation (Critical Causality Step): Stir 1-octanol and 50 mM phosphate buffer (pH 7.4) together for 24 hours at 25°C, then separate. Causality: If the phases are not mutually saturated prior to the assay, water will partition into the octanol during the experiment, altering the phase volumes and skewing the thermodynamic equilibrium.

    • Compound Solubilization: Dissolve the piperazine analog in the pre-saturated octanol phase to achieve a 1 mM stock concentration.

    • Equilibration: In a borosilicate glass vial, combine equal volumes (e.g., 2 mL) of the spiked octanol and the pre-saturated buffer. Shake mechanically at 25°C for 60 minutes.

    • Phase Separation: Centrifuge the mixture at 3000 × g for 15 minutes to break any microemulsions and ensure sharp phase boundaries.

    • Quantification: Extract aliquots from both phases and analyze via HPLC-UV/MS.

    • Self-Validation: Run a reference standard (e.g., toluene, LogP = 2.73) in parallel to validate the system's partitioning accuracy. Calculate LogD7.4 = Log10(AUCoctanol / AUCbuffer).

    Protocol B: Potentiometric Titration for pKa Determination
    • Electrode Standardization: Calibrate the pH electrode using standard buffer solutions (pH 4.0, 7.0, 10.0) to ensure a Nernstian response slope.

    • Sample Preparation: Dissolve the analog in a 0.15 M KCl solution at a concentration of 1-2 mM. Causality: The 0.15 M KCl maintains a constant ionic strength that mimics physiological conditions, preventing activity coefficient fluctuations during titration.

    • Titration under Nitrogen: Titrate the solution with standardized 0.1 N HCl or NaOH. Causality: The entire process must be conducted under a nitrogen blanket. Exposure to ambient air allows CO2 absorption, which forms carbonic acid and creates false inflection points on the titration curve.

    • Data Analysis: Utilize the first-derivative method (dpH/dV) to identify the exact inflection point representing the pKa of the piperazine nitrogen.

    Workflow Prep Phase Preparation Octanol/Buffer Saturation Equil Shake-Flask Equilibration 24h at 25°C Prep->Equil Sep Phase Separation Centrifugation Equil->Sep Quant HPLC-UV/MS Quantification Self-Validating Calibration Sep->Quant

    Experimental workflow for self-validating LogD7.4 thermodynamic profiling.

    Conclusion

    The transition from a methylpiperazine to a trifluoroethylpiperazine is a masterclass in applied physical organic chemistry. By leveraging the strong inductive effect of the CF3 group, researchers can intentionally suppress the basicity of the piperazine nitrogen. This shift from a protonated cation to a neutral, highly lipophilic species at physiological pH dramatically increases the LogD7.4, obliterates efflux transporter recognition, and unlocks robust CNS penetration. When supported by rigorous, self-validating thermodynamic protocols, this bioisosteric strategy serves as a highly reliable tool in modern drug development.

    References
    • Discovery of a Potent, Selective, and Brain-Penetrant Checkpoint Kinase 1 Inhibitor, BEN-28010, for the Treatment of Glioblastoma Source: Journal of Medicinal Chemistry (ACS Publications), 2025. URL:[Link]

    • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 Source: Journal of Agricultural and Food Chemistry (ACS Publications), 2022. URL:[Link]

    • Lipophilicity in PK design: methyl, ethyl, futile Source: Journal of Computer-Aided Molecular Design, 2001. URL:[Link]

    Sources

    Validation of Analytical Methods for (R)-2-(2,2,2-Trifluoroethyl)piperazine Purity: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    As pharmaceutical pipelines increasingly rely on complex chiral intermediates, the rigorous validation of analytical procedures is paramount. (R)-2-(2,2,2-Trifluoroethyl)piperazine is a highly specialized chiral building block. Its structural features—a basic secondary diamine ring coupled with a highly electronegative, electron-withdrawing trifluoroethyl group—present unique analytical challenges.

    This guide provides an in-depth, objective comparison of analytical methodologies for assessing both the chemical purity (related substances and degradants) and enantiomeric purity (quantification of the unwanted (S)-enantiomer) of this compound. All methodologies discussed are aligned with the rigorous standards set forth by the recently updated ICH Q2(R2) guidelines for the validation of analytical procedures[1][2].

    Analytical Strategy & Causality

    To design a robust analytical control strategy, we must first understand the physicochemical behavior of (R)-2-(2,2,2-Trifluoroethyl)piperazine:

    • Lack of Chromophore: Aliphatic piperazines lack a conjugated π -electron system. Consequently, they exhibit negligible UV absorbance above 210 nm. Direct HPLC-UV analysis is severely limited by poor sensitivity and high baseline noise from mobile phase solvents[3].

    • Amine Basicity & Tailing: The secondary amine groups interact strongly with residual acidic silanols on standard silica-based stationary phases. While the -CF 3​ group slightly reduces the pKa of the adjacent nitrogen via inductive electron withdrawal, severe peak tailing remains a critical issue in standard liquid chromatography.

    • Volatility: The low molecular weight and lack of highly polar hydrogen-bonding networks (compared to hydroxylated compounds) make this molecule sufficiently volatile for gas-phase analysis.

    Because of these factors, a bifurcated approach is necessary: GC-FID is optimal for chemical purity, while Chiral SFC (Supercritical Fluid Chromatography) is optimal for enantiomeric purity.

    AnalyticalWorkflow Target (R)-2-(2,2,2-Trifluoroethyl)piperazine Purity Assessment ChemPurity Chemical Purity (Related Substances) Target->ChemPurity EnantPurity Enantiomeric Purity ((S)-Enantiomer) Target->EnantPurity GCFID GC-FID (Direct Analysis, High Sensitivity) ChemPurity->GCFID Optimal HPLCUV HPLC-UV (Requires Derivatization) ChemPurity->HPLCUV Sub-optimal SFC Chiral SFC (Rapid, High Resolution) EnantPurity->SFC Optimal HPLC Chiral HPLC (Slower, Prone to Tailing) EnantPurity->HPLC Sub-optimal

    Fig 1: Decision tree for selecting analytical purity methods for fluorinated piperazines.

    Chemical Purity: GC-FID vs. HPLC-UV

    To quantify related substances, starting materials, and degradants, Gas Chromatography with Flame Ionization Detection (GC-FID) significantly outperforms High-Performance Liquid Chromatography (HPLC-UV).

    While HPLC-UV requires complex pre-column derivatization (e.g., using benzaldehyde or NBD-Cl) to attach a UV-active chromophore to the piperazine ring[3][4], GC-FID exploits the molecule's natural volatility. FID is a mass-sensitive detector that responds robustly to carbon-hydrogen bonds, providing exceptional linearity and sensitivity without the need for sample derivatization[5].

    Quantitative Performance Comparison
    ParameterGC-FID (Proposed Method)HPLC-UV (Direct)HPLC-UV (Derivatized)
    Sensitivity (LOQ) ~0.05 mg/mL> 1.0 mg/mL (Poor)~0.03 mg/mL
    Sample Preparation Simple (Dilute & Shoot)SimpleComplex (Reaction required)
    Specificity High (High theoretical plates)Low (Matrix interference at 210nm)Moderate (Derivatization artifacts)
    Run Time 15 - 20 minutes10 - 15 minutes30+ minutes (inc. prep)
    Cost & Complexity LowLowHigh
    Self-Validating GC-FID Protocol

    To ensure trustworthiness, this protocol incorporates a System Suitability Test (SST) designed to validate the system's performance prior to sample analysis, aligning with ICH Q2(R2) requirements for precision and accuracy[1].

    Step 1: Solution Preparation

    • Diluent: Methanol (GC Grade).

    • Standard Solution: Accurately weigh 10.0 mg of (R)-2-(2,2,2-Trifluoroethyl)piperazine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

    • Sample Solution: Prepare the test sample at 1.0 mg/mL in diluent.

    Step 2: Instrumental Conditions

    • Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m × 0.32 mm ID × 0.25 µm film thickness. Causality: The slightly polar stationary phase provides optimal retention for the fluorinated amine while minimizing secondary interactions.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Inlet: 250°C, Split ratio 10:1. Use a base-deactivated liner to prevent peak tailing of the amine.

    • Oven Program: Initial temperature 60°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min).

    • Detector: FID at 280°C. Hydrogen: 40 mL/min, Air: 400 mL/min.

    Step 3: System Suitability Testing (SST)

    • Inject the Standard Solution six times consecutively.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak area must be 2.0%. The USP tailing factor must be 1.5. If tailing exceeds 1.5, inlet liner deactivation has failed and must be replaced.

    Enantiomeric Purity: Chiral SFC vs. Chiral HPLC

    Controlling the (S)-enantiomer is critical for the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Supercritical Fluid Chromatography (SFC) has revolutionized chiral separations. By replacing liquid organic mobile phases with supercritical CO 2​ , SFC offers lower viscosity and higher diffusivity, leading to faster mass transfer and sharper peaks[6][7].

    For basic compounds like piperazines, normal-phase Chiral HPLC often suffers from severe peak broadening. In SFC, the addition of a polar modifier (Methanol) containing a basic additive (0.1% Diethylamine) effectively masks the acidic sites on the polysaccharide chiral stationary phase, resulting in baseline resolution ( Rs​>2.0 ) in a fraction of the time[7].

    SFCMechanism MobilePhase Mobile Phase Supercritical CO2 + MeOH + 0.1% Diethylamine Analyte Analyte (R/S)-Trifluoroethylpiperazine MobilePhase->Analyte Solvates StatPhase Stationary Phase Immobilized Polysaccharide Analyte->StatPhase Partitions Interactions Chiral Recognition H-Bonding Dipole (CF3) Steric StatPhase->Interactions Mediates Detector UV/PDA Detector (210 nm) or MS Interactions->Detector Elutes (S) then (R)

    Fig 2: Mechanism of chiral recognition and elution in Supercritical Fluid Chromatography.

    Quantitative Performance Comparison
    ParameterChiral SFC (Proposed Method)Chiral HPLC (Normal Phase)
    Resolution ( Rs​ ) > 2.5 (Baseline)~1.2 - 1.5 (Partial overlap)
    Run Time < 5 minutes15 - 25 minutes
    Peak Shape (Tailing) Excellent ( Tf​ < 1.2)Poor ( Tf​ > 2.0)
    Solvent Consumption Very Low (Green Chemistry)High (Hexane/IPA mixtures)
    Column Equilibration Rapid (< 2 minutes)Slow (> 30 minutes)
    Self-Validating Chiral SFC Protocol

    Step 1: Solution Preparation

    • Diluent: Methanol.

    • System Suitability Solution (Racemic): Prepare a solution containing 0.5 mg/mL of both (R)- and (S)-2-(2,2,2-Trifluoroethyl)piperazine.

    • Sample Solution: Prepare the test sample at 2.0 mg/mL to ensure the trace (S)-enantiomer can be accurately quantified at the 0.1% specification limit.

    Step 2: Instrumental Conditions

    • Column: Chiralpak IG (Immobilized amylose tris(3-chloro-5-methylphenylcarbamate)), 250 × 4.6 mm, 5 µm. Causality: The immobilized phase allows the use of strong co-solvents without degrading the chiral selector.

    • Mobile Phase: CO 2​ / [Methanol + 0.1% Diethylamine] (85:15, v/v). Causality: Diethylamine acts as a competitive binder for active sites, preventing the piperazine from tailing.

    • Flow Rate: 3.0 mL/min.

    • Backpressure (BPR): 120 bar.

    • Column Temperature: 35°C.

    • Detection: UV at 210 nm (or MS in SIM mode if lower LOD is required).

    Step 3: System Suitability Testing (SST)

    • Inject the System Suitability Solution.

    • Acceptance Criteria: The resolution ( Rs​ ) between the (S)-enantiomer (typically eluting first) and the (R)-enantiomer must be 2.0. The signal-to-noise ratio (S/N) for the 0.1% (S)-enantiomer spiked solution must be 10 for accurate quantitation.

    ICH Q2(R2) Validation Framework

    To fully qualify these methods for regulatory submission, the following parameters must be evaluated in accordance with ICH Q2(R2)[1][2]:

    • Specificity: Demonstrated by injecting diluent blanks and ensuring no co-eluting peaks interfere with the analyte or its enantiomer.

    • Linearity & Range: Evaluated from the Reporting Level (typically 0.05% of the nominal concentration) up to 120% of the specification limit. A correlation coefficient ( R2 ) 0.999 is required.

    • Accuracy & Precision: Assessed via spike-recovery experiments at 50%, 100%, and 150% of the target concentration limits, ensuring %Recovery is between 90-110% and %RSD 2.0%.

    • Robustness: Verified by deliberately varying critical parameters (e.g., GC oven ramp rate by ± 2°C/min, SFC BPR by ± 5 bar) and confirming that SST criteria are still met.

    Sources

    A Comparative Guide to the Mass Spectrometry Fragmentation of Fluorinated vs. Non-Fluorinated Piperazines

    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers, medicinal chemists, and drug development professionals, understanding the mass spectrometric behavior of lead compounds is fundamental. The piperazine ring is a ubiquitous scaffold in pharmaceuticals, and the strategic introduction of fluorine to modulate physicochemical properties is a common practice. This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of non-fluorinated and fluorinated N-arylpiperazines, offering insights into how fluorine substitution dictates fragmentation pathways. This analysis is crucial for metabolite identification, structural elucidation, and impurity profiling.

    The Expertise Behind this Guide

    As a senior application scientist with extensive experience in mass spectrometry-based structural elucidation, I have observed recurrent challenges and questions regarding the fragmentation of fluorinated compounds. This guide is born from practical experience, aiming to demystify the influence of fluorine on the fragmentation of the well-known piperazine core. The principles discussed here are grounded in established mass spectrometry theory and supported by experimental data from the literature.

    Foundational Principles: Fragmentation of the Piperazine Core

    Under electron ionization (EI) or collision-induced dissociation (CID), the fragmentation of N-arylpiperazines is primarily dictated by the stability of the resulting ions. The initial ionization typically occurs at one of the nitrogen atoms due to the presence of non-bonding electrons. The fragmentation of the prototypical 1-phenylpiperazine serves as our non-fluorinated baseline.

    The key fragmentation pathways for 1-phenylpiperazine involve cleavages within the piperazine ring and at the bond connecting the ring to the phenyl substituent. A significant fragmentation route for the piperazine ring is the retro-Diels-Alder (RDA) reaction . This process involves the cleavage of two C-C bonds within the six-membered ring, resulting in the formation of a diene and a dienophile.

    Other prominent fragmentation pathways include the cleavage of the C-N bonds within the piperazine ring, leading to characteristic fragment ions. For phenylpiperazines, common fragments observed are at m/z 119, 70, and 56.[1] The ion at m/z 119 often corresponds to the phenyl-substituted portion of the piperazine ring, while m/z 70 and 56 are characteristic of the unsubstituted part of the piperazine ring.

    The Influence of Fluorination: A Shift in Fragmentation

    The introduction of a highly electronegative fluorine atom onto the phenyl ring significantly alters the electronic environment of the molecule, thereby influencing its fragmentation behavior. The strong electron-withdrawing inductive effect of fluorine can stabilize or destabilize certain fragment ions and alter the lability of specific bonds.

    Let's consider 1-(4-fluorophenyl)piperazine as our fluorinated analog. While the fundamental fragmentation pathways of the piperazine ring remain, the presence of fluorine leads to notable differences in the mass-to-charge ratios of the fragments and can introduce new fragmentation channels.

    One of the most significant impacts of fluorination is on the stability of the charge on the aromatic portion of the molecule. The electron-withdrawing nature of fluorine can influence the propensity for charge retention on the fluorophenyl-containing fragments.

    Furthermore, fluorinated compounds can exhibit unique fragmentation pathways involving the fluorine atom itself, such as the neutral loss of hydrogen fluoride (HF).

    Head-to-Head Comparison: 1-Phenylpiperazine vs. 1-(4-Fluorophenyl)piperazine

    To illustrate the differences, let's compare the expected fragmentation patterns of 1-phenylpiperazine and 1-(4-fluorophenyl)piperazine.

    Characteristic 1-Phenylpiperazine 1-(4-Fluorophenyl)piperazine Mechanistic Rationale for Differences
    Molecular Ion (M+) m/z 162m/z 180The mass difference of 18 Da corresponds to the substitution of a hydrogen atom with a fluorine atom.
    Major Fragment 1 m/z 119m/z 137This fragment likely corresponds to the [C6H5-N-CH2-CH2]+ ion for 1-phenylpiperazine and the analogous [F-C6H4-N-CH2-CH2]+ ion for the fluorinated compound. The +18 Da shift reflects the mass of fluorine.
    Major Fragment 2 m/z 91m/z 109This fragment can be attributed to the phenyl-containing portion after further fragmentation of the piperazine ring. The fluorine atom increases the mass by 18 Da.
    Piperazine Ring Fragments m/z 70, 56m/z 70, 56These fragments arise from the cleavage of the piperazine ring itself and are common to both compounds as they do not contain the phenyl or fluorophenyl group.
    Unique Fluorine-based Loss Not applicablePotential loss of HF (neutral loss of 20 Da)The presence of fluorine allows for the possibility of rearrangement and elimination of hydrogen fluoride, a common fragmentation pathway for fluorinated organic molecules.

    Visualizing the Fragmentation Pathways

    The following diagrams, generated using Graphviz (DOT language), illustrate the proposed primary fragmentation pathways for both non-fluorinated and fluorinated piperazines.

    G cluster_non_fluorinated 1-Phenylpiperazine Fragmentation cluster_fluorinated 1-(4-Fluorophenyl)piperazine Fragmentation mol_nf 1-Phenylpiperazine [M]+• m/z 162 frag1_nf [C8H9N2]+ m/z 133 mol_nf->frag1_nf -C2H5 frag2_nf [C6H5N]+• m/z 91 mol_nf->frag2_nf -C4H8N frag3_nf [C4H9N2]+ m/z 85 mol_nf->frag3_nf -C6H5 rda_nf RDA Fragment [C4H6N]+• m/z 70 mol_nf->rda_nf RDA mol_f 1-(4-Fluorophenyl)piperazine [M]+• m/z 180 frag1_f [C8H8FN2]+ m/z 151 mol_f->frag1_f -C2H5 frag2_f [FC6H4N]+• m/z 109 mol_f->frag2_f -C4H8N frag3_f [C4H9N2]+ m/z 85 mol_f->frag3_f -FC6H4 rda_f RDA Fragment [C4H6N]+• m/z 70 mol_f->rda_f RDA hf_loss [M-HF]+• m/z 160 mol_f->hf_loss -HF

    Caption: Proposed fragmentation pathways for 1-phenylpiperazine and 1-(4-fluorophenyl)piperazine.

    Experimental Protocol for Comparative Fragmentation Analysis

    This protocol outlines a general procedure for conducting a comparative mass spectrometry fragmentation analysis of a fluorinated piperazine and its non-fluorinated analog using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

    1. Sample Preparation:

    • Prepare 1 mg/mL stock solutions of the non-fluorinated and fluorinated piperazine standards in methanol or acetonitrile.

    • Prepare working solutions at a concentration of 1 µg/mL by diluting the stock solutions with the initial mobile phase composition.

    2. Liquid Chromatography Parameters:

    • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from any impurities (e.g., 5-95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

    3. Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow Rates: Optimize for the specific instrument.

    • MS Scan Mode: Full scan from m/z 50-500 to determine the precursor ions.

    • MS/MS Product Ion Scan: Select the protonated molecules ([M+H]+) of both the non-fluorinated and fluorinated compounds as the precursor ions.

    • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.

    4. Data Analysis:

    • Acquire the full scan and product ion scan data for both compounds.

    • Compare the fragmentation patterns, noting the m/z values and relative intensities of the fragment ions.

    • Propose fragmentation pathways for both molecules based on the observed data and known fragmentation mechanisms.

    Caption: General workflow for comparative fragmentation analysis.

    Conclusion and Future Directions

    The presence of fluorine on a piperazine scaffold has a predictable yet profound impact on its mass spectrometric fragmentation. The primary influence is the mass shift observed in fragments containing the fluorinated moiety. Furthermore, the strong inductive effect of fluorine can alter the relative abundance of certain fragments and potentially introduce new fragmentation channels, such as the neutral loss of HF.

    For drug development professionals, a thorough understanding of these fragmentation differences is paramount for the confident identification of metabolites and degradation products. As fluorination strategies in medicinal chemistry continue to evolve, so too will the need for detailed mass spectrometric characterization. Future work in this area could involve computational studies to model the bond dissociation energies and fragment ion stabilities, providing a deeper theoretical underpinning to the experimental observations.

    References

    • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
    • Welz, A., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7586. [Link]

    • NIST. (n.d.). 1-(p-Fluorophenyl)piperazine. In NIST Chemistry WebBook. Retrieved from [Link]

    • NIST. (n.d.). Piperazine, 1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

    • Kus, P., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 39(3), 634-646. [Link]

    • McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.
    • de Hoffmann, E., & Stroobant, V. (2007).

    Sources

    A Comparative Analysis of the Metabolic Stability of (R)-2-(2,2,2-Trifluoroethyl)piperazine and Standard Piperazine for Drug Discovery

    Author: BenchChem Technical Support Team. Date: April 2026

    A Senior Application Scientist's Guide to Understanding and Evaluating Metabolic Liabilities

    In the landscape of modern drug discovery, the piperazine scaffold is a cornerstone, prized for its synthetic tractability and its presence in numerous approved therapeutics.[1] However, the metabolic vulnerability of the piperazine ring often presents a significant hurdle in the development of drug candidates with favorable pharmacokinetic profiles.[2][3] This guide provides an in-depth comparison of the metabolic stability of the unsubstituted piperazine core and a strategically modified analog, (R)-2-(2,2,2-Trifluoroethyl)piperazine. We will delve into the underlying metabolic pathways, the rationale for trifluoroethyl substitution, and provide a detailed experimental protocol for a head-to-head comparison using an in vitro liver microsomal stability assay.

    The Metabolic Fate of Piperazine: A Known Liability

    The piperazine ring, while advantageous for its physicochemical properties, is susceptible to metabolic degradation, primarily through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes in the liver.[4][5][6] The two nitrogen atoms of the piperazine ring are key sites for metabolism, which can lead to the formation of various metabolites.[3] Common metabolic pathways for piperazine-containing compounds include:

    • N-Dealkylation: The removal of substituents from the nitrogen atoms.[4]

    • Hydroxylation: The addition of a hydroxyl group to the piperazine ring or its substituents.[7][8]

    • Ring Opening: The cleavage of the piperazine ring, which can lead to a variety of degradation products.[9]

    • N-Oxidation: The formation of N-oxides.[7]

    These metabolic transformations can result in rapid clearance of the parent drug, leading to a short in vivo half-life and potentially reduced therapeutic efficacy. Furthermore, the formation of reactive metabolites is a concern, as they can covalently bind to cellular macromolecules, leading to toxicity.[10][11] The primary CYP enzymes involved in the metabolism of many piperazine-containing drugs are CYP3A4 and CYP2D6.[12][13][14][15]

    Strategic Stabilization: The Role of the Trifluoroethyl Group

    To mitigate the metabolic liabilities of the piperazine core, medicinal chemists employ various strategies, one of the most effective being the introduction of fluorine-containing substituents.[16][17][18] The trifluoromethyl group (CF₃) is particularly effective at enhancing metabolic stability.[19][20] The introduction of a trifluoroethyl group at the 2-position of the piperazine ring, as in (R)-2-(2,2,2-Trifluoroethyl)piperazine, is a deliberate design choice to block or significantly slow down metabolic degradation.

    The enhanced stability is attributed to several factors:

    • Blocking Sites of Metabolism: The trifluoroethyl group can act as a "metabolic shield," sterically hindering the approach of CYP enzymes to the adjacent nitrogen atom and the alpha-carbon, which are common sites of oxidation.[19]

    • Electronic Effects: The strong electron-withdrawing nature of the trifluoromethyl group can decrease the electron density of the neighboring atoms, making them less susceptible to oxidative metabolism.[17]

    • Increased Bond Strength: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the trifluoromethyl group itself highly resistant to enzymatic cleavage.[19][20]

    This strategic modification is expected to lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[19][21]

    Experimental Comparison: In Vitro Liver Microsomal Stability Assay

    To quantitatively assess the difference in metabolic stability between standard piperazine and (R)-2-(2,2,2-Trifluoroethyl)piperazine, the in vitro liver microsomal stability assay is the industry-standard method.[22][23][24] This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[5][24]

    Experimental Workflow

    G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Sample Processing & Analysis cluster_data Data Analysis stock Prepare 10 mM Stock Solutions (Test Compounds in DMSO) pre_incubation Pre-incubate Microsomes and Test Compounds stock->pre_incubation microsomes Thaw Pooled Liver Microsomes (Human, Rat, etc.) microsomes->pre_incubation cofactor Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH cofactor->start_reaction pre_incubation->start_reaction time_points Collect Aliquots at 0, 5, 15, 30, 45, 60 min start_reaction->time_points quench Quench Reaction with Acetonitrile (containing Internal Standard) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms quantify Quantify % Parent Compound Remaining lcms->quantify calculate Calculate Half-Life (t½) and Intrinsic Clearance (CLint) quantify->calculate

    Caption: Workflow for the in vitro liver microsomal stability assay.

    Detailed Protocol

    1. Materials and Reagents:

    • Test Compounds: Standard Piperazine, (R)-2-(2,2,2-Trifluoroethyl)piperazine

    • Pooled Liver Microsomes (e.g., human, rat)

    • NADPH Regenerating System (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

    • Phosphate Buffer (pH 7.4)

    • Acetonitrile (ACN) with Internal Standard (for quenching and protein precipitation)

    • Dimethyl Sulfoxide (DMSO)

    • 96-well plates

    2. Procedure:

    • Prepare Stock Solutions: Prepare 10 mM stock solutions of the test compounds in DMSO.[25]

    • Prepare Incubation Mixture: In a 96-well plate, combine the liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer.[22]

    • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.[25]

    • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each well. The 0-minute time point is taken immediately before this step.[25]

    • Time Points: Incubate the plate at 37°C and collect aliquots at specified time points (e.g., 5, 15, 30, 45, and 60 minutes).[22]

    • Quench Reaction: Stop the reaction at each time point by adding cold acetonitrile containing an internal standard to the collected aliquots.[20]

    • Protein Precipitation: Centrifuge the plate to pellet the precipitated microsomal proteins.[20]

    • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.[20]

    3. Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Determine the in vitro half-life (t½) from the slope of the natural logarithm of the percent remaining versus time plot.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

    Comparative Data (Illustrative)

    The following table presents illustrative data that would be expected from a comparative microsomal stability assay of standard piperazine and (R)-2-(2,2,2-Trifluoroethyl)piperazine.

    Compound% Remaining at 60 minHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
    Standard Piperazine< 10%~15> 45
    (R)-2-(2,2,2-Trifluoroethyl)piperazine> 70%> 120< 6
    Positive Controls
    Verapamil (High Clearance)< 5%< 10> 70
    Imipramine (Intermediate Clearance)~30%~35~20
    Warfarin (Low Clearance)> 80%> 180< 4

    Interpretation and Implications for Drug Development

    The illustrative data clearly demonstrates the significant improvement in metabolic stability conferred by the trifluoroethyl group. Standard piperazine is rapidly metabolized, as indicated by its short half-life and high intrinsic clearance. In contrast, (R)-2-(2,2,2-Trifluoroethyl)piperazine exhibits a much longer half-life and significantly lower intrinsic clearance, suggesting it is much more resistant to metabolism by liver enzymes.

    For drug development professionals, these findings have profound implications:

    • Improved Pharmacokinetics: Compounds incorporating the (R)-2-(2,2,2-Trifluoroethyl)piperazine scaffold are likely to have a longer in vivo half-life, reduced clearance, and improved oral bioavailability.[17][26]

    • Lower Dosing: Enhanced metabolic stability can lead to lower and less frequent dosing regimens, which can improve patient compliance.[17]

    • Reduced Risk of Drug-Drug Interactions: By being less susceptible to metabolism by major CYP enzymes, there is a reduced potential for drug-drug interactions.

    • Simplified Metabolite Profiles: The blocking of a major metabolic pathway can lead to a simpler and more predictable metabolite profile, which can streamline safety and toxicology studies.[20]

    Conclusion

    The strategic incorporation of a trifluoroethyl group into the piperazine scaffold, as exemplified by (R)-2-(2,2,2-Trifluoroethyl)piperazine, is a powerful and validated strategy for overcoming the metabolic liabilities of the parent ring system. The resulting increase in metabolic stability can significantly improve the pharmacokinetic properties of drug candidates, ultimately increasing their probability of clinical success. The in vitro liver microsomal stability assay provides a robust and efficient method for evaluating and confirming the benefits of such structural modifications early in the drug discovery process.

    References

    • Staack, R. F., & Maurer, H. H. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica, 34(2), 189-201. [Link]

    • Staack, R. F., Theobald, D. S., & Maurer, H. H. (2004). Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP). In vivo studies in Wistar and Dark Agouti rats as well as in vitro studies in human liver microsomes. Biochemical Pharmacology, 67(2), 235-244. [Link]

    • Nagy, L. D., et al. (2014). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Drug Metabolism and Disposition, 42(10), 1735-1743. [Link]

    • Javed, I., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem. [Link]

    • Goya, A., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. RSC Advances, 7(55), 34533-34539. [Link]

    • Staack, R. F., Theobald, D. S., & Maurer, H. H. (2004). Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP) In vivo studies in. Biochemical Pharmacology, 67(2), 235-44. [Link]

    • Jones, A. M., et al. (2020). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. European Journal of Medicinal Chemistry, 208, 112762. [Link]

    • Charnwood Discovery. Microsomal Stability - In Vitro Assay. [Link]

    • Nagy, L. D., et al. (2014). Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds. Drug Metabolism and Disposition, 42(10), 1735-43. [Link]

    • Doss, G. A., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Chemical Research in Toxicology, 18(1), 133-141. [Link]

    • Al-Sanea, M. M., et al. (2026). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

    • MTTlab. Microsomal Stability Assay. [Link]

    • Doss, G. A., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. ResearchGate. [Link]

    • Evotec. Cyprotex Microsomal Stability Fact Sheet. [Link]

    • Attwa, M. W., Kadi, A. A., & Abdelhameed, A. S. (2020). Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. RSC Advances, 10(9), 5410-5421. [Link]

    • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

    • ResearchGate. (2001). Routes of metabolism of the homo-piperazine morpholine 2-substituent in vitro in human and dog liver microsomes. [Link]

    • Trombley, T. Q., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

    • Diana, G. D., et al. (1995). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of Medicinal Chemistry, 38(8), 1355-1371. [Link]

    • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. [Link]

    • Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5083-5090. [Link]

    • Trombley, T. Q., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 17(1), 1-28. [Link]

    • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

    • Patel Singh. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Discovery and Development. [Link]

    • Trombley, T. Q., & Altman, R. A. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

    • Gönül, I., & Cil, E. (1983). Metabolism and toxicity of 2,2,2-trifluoroethyl vinyl ether. Environmental Health Perspectives, 49, 225-230. [Link]

    Sources

    Benchmarking Transition Metal Catalysts for the Functionalization of (R)-2-(2,2,2-Trifluoroethyl)piperazine

    Author: BenchChem Technical Support Team. Date: April 2026

    (R)-2-(2,2,2-Trifluoroethyl)piperazine is a privileged chiral building block in modern medicinal chemistry. The incorporation of the trifluoroethyl group strategically enhances a drug candidate's lipophilicity, improves metabolic stability against cytochrome P450 oxidation, and restricts the conformational flexibility of the piperazine ring[1]. However, from a process chemistry perspective, functionalizing this scaffold—particularly via N-arylation—presents unique mechanistic hurdles.

    As an Application Scientist, I frequently see standard cross-coupling protocols fail on this substrate. The strong inductive electron-withdrawing (-I) effect of the CF₃ group reduces the nucleophilicity of the adjacent nitrogen, while the steric bulk of the ethyl linker impedes catalyst approach. This guide provides a rigorous, data-driven comparison of transition metal catalysts (and metal-free alternatives) for the N-arylation of this scaffold, equipping you with the mechanistic insights needed to optimize late-stage drug functionalization.

    Mechanistic Causality: Why Standard Catalysts Fail

    In a standard Buchwald-Hartwig amination, the catalytic cycle relies on the rapid oxidative addition of the aryl halide, followed by amine coordination and deprotonation[2]. For unhindered piperazines, simple phosphine ligands (e.g., PPh₃) or unligated copper often suffice. However, the trifluoroethyl group in our target scaffold alters the reaction kinetics:

    • Slower Amine Binding: The reduced nucleophilicity makes the coordination of the amine to the Pd(II) or Cu(III) intermediate the rate-limiting step.

    • Off-Cycle Deactivation: If reductive elimination is not accelerated, the electron-deficient Pd(II)-amido complex can undergo β-hydride elimination or dimerize, effectively killing the active catalyst[3].

    To overcome this activation barrier without requiring harsh temperatures that could epimerize the chiral (R)-center, we must select ligands with large cone angles (to force reductive elimination via steric crowding) and high electron density (to stabilize the oxidative addition complex).

    CatalyticCycle Pd0 Pd(0)L Active Catalyst PdII_OA Pd(II)(Ar)(X)L Oxidative Addition Pd0->PdII_OA + Ar-X PdII_Amine Pd(II)(Ar)(Amine)L Amine Coordination PdII_OA->PdII_Amine + (R)-TFE-Piperazine PdII_Amido Pd(II)(Ar)(NR2)L Deprotonation PdII_Amine->PdII_Amido + Base - Base·HX PdII_Amido->Pd0 Reductive Elimination Product Ar-NR2 Coupled Product PdII_Amido->Product

    Catalytic cycle of Pd-mediated Buchwald-Hartwig amination for piperazine functionalization.

    Benchmarking the Catalytic Systems

    We evaluated three distinct paradigms for the N-arylation of (R)-2-(2,2,2-Trifluoroethyl)piperazine, using 4-bromoanisole as the model electrophile to benchmark performance.

    The Gold Standard: Palladium / Dialkylbiaryl Phosphines

    Palladium precursors (e.g., Pd₂(dba)₃ or Pd(OAc)₂) paired with dialkylbiaryl phosphines like RuPhos or BINAP represent the most robust method for constructing C-N bonds with this scaffold[1]. The bulky RuPhos ligand prevents the formation of inactive bis-amine Pd complexes and dramatically accelerates reductive elimination, making it ideal for deactivated secondary amines[3].

    The Economic Alternative: Copper / Diamine Ligands (Ullmann-Type)

    Copper-mediated N-arylation offers a cost-effective, greener alternative to Palladium[4]. Using CuI with N,N'-dimethylethylenediamine (DMEDA) facilitates the coupling, though it requires higher temperatures (110°C) and higher catalyst loading (10 mol%). This system is highly sensitive to the electronic deactivation caused by the trifluoroethyl group, resulting in longer reaction times and moderate yields.

    The Metal-Free Benchmark: Diaryliodonium Salts

    For late-stage API synthesis where transition metal purging is problematic, metal-free N-arylation using diaryliodonium salts (e.g., Ph₂IOTf) is an emerging powerhouse. This electrophilic arylation proceeds under mild conditions (80°C) and exhibits exceptional chemoselectivity for secondary cyclic amines over primary amines without the need for excess reagents.

    Quantitative Performance Data
    Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)PMI (Process Mass Intensity)
    Pd₂(dba)₃ (1 mol%)RuPhos (2 mol%)NaOt-BuToluene85492% 45
    Pd(OAc)₂ (2 mol%)BINAP (4 mol%)Cs₂CO₃1,4-Dioxane1001278% 62
    CuI (10 mol%)DMEDA (20 mol%)K₃PO₄DMF1102465% 120
    None (Ph₂IOTf)*NoneNoneToluene802286% 35

    *Note: Metal-free protocol utilizes pre-synthesized diaryliodonium triflate instead of an aryl bromide.

    Strategic Workflow for Catalyst Selection

    CatalystSelection Start Substrate Evaluation (R)-2-(2,2,2-Trifluoroethyl)piperazine Electrophile Electrophile Type? Start->Electrophile ArCl Aryl Chlorides / Sterically Hindered Electrophile->ArCl ArBr Aryl Bromides / Iodides Electrophile->ArBr PdCat Pd2(dba)3 + RuPhos (High Activity) ArCl->PdCat Requires rapid reductive elimination ArBr->PdCat Broad scope CuCat CuI + DMEDA (Cost-Effective) ArBr->CuCat Budget/Scale priority MetalFree Diaryliodonium Salts (Metal-Free API) ArBr->MetalFree Late-stage API synthesis

    Decision matrix for selecting the optimal N-arylation strategy based on electrophile and scale.

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in visual and analytical checkpoints allow researchers to diagnose failures in real-time.

    Protocol A: Pd-Catalyzed Buchwald-Hartwig Amination

    Objective: Construct a C-N bond at the secondary amine position using an aryl bromide. Materials: (R)-2-(2,2,2-Trifluoroethyl)piperazine (1.0 equiv), Aryl Bromide (1.05 equiv), Pd₂(dba)₃ (1 mol%), RuPhos (2 mol%), NaOt-Bu (1.4 equiv), Anhydrous Toluene (0.2 M).

    • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃, RuPhos, and NaOt-Bu.

      • Causality Check: NaOt-Bu is highly hygroscopic. Moisture leads to the hydrolysis of the aryl halide into a phenol, which irreversibly poisons the Pd catalyst.

    • Activation: Add anhydrous toluene and stir for 5 minutes at room temperature.

      • Validation Check: The solution must turn a deep red/purple, indicating the formation of the active LₙPd(0) species. If the solution turns black and precipitates, Pd-black has formed due to oxygen contamination. Abort and restart.

    • Coupling: Add the aryl bromide and the piperazine derivative. Seal the flask, remove it from the glovebox, and heat to 85°C for 4 hours.

    • Monitoring: Sample 10 µL, quench with wet acetonitrile, and analyze via LC-MS at 254 nm.

      • Validation Check: The reaction is complete when the aryl halide peak area is <1%. If unreacted amine persists but the aryl halide is consumed, do not add more catalyst; this indicates off-cycle catalyst death or base degradation.

    • Workup: Cool to room temperature, filter through a pad of Celite to remove heavy metal residues, and concentrate for flash chromatography.

    Protocol B: Metal-Free N-Arylation (Diaryliodonium Salts)

    Objective: Achieve N-arylation without transition metals to bypass API metal-purging steps. Materials: (R)-2-(2,2,2-Trifluoroethyl)piperazine (1.0 equiv), Diphenyliodonium triflate (Ph₂IOTf) (1.1 equiv), Anhydrous Toluene (0.2 M).

    • Preparation: In a standard fume hood, dissolve the piperazine derivative in anhydrous toluene.

    • Coupling: Add Ph₂IOTf in one portion. Heat the mixture to 80°C for 22 hours.

      • Causality Check: Unlike Pd-catalysis, this reaction does not require a strong base, preventing base-catalyzed epimerization of the (R)-stereocenter. The triflate counterion acts as a mild internal buffer.

    • Monitoring: Monitor via TLC (DCM:MeOH 9:1). The highly electrophilic iodonium salt will selectively transfer one aryl group, leaving iodobenzene as a benign byproduct.

    • Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.

    References

    • EvitaChem. "Buy 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]ethanamine (EVT-2940217)". EvitaChem.
    • Beilstein Journal of Organic Chemistry. "Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds". Beilstein Journals.
    • Olofsson, B. et al. "Regiospecific N‐Arylation of Aliphatic Amines under Mild and Metal‐Free Reaction Conditions". Stockholm University / PMC.
    • ACS Catalysis. "Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects". ACS Publications.
    • Reichert, E. C. "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions". DSpace@MIT.

    Sources

    Safety Operating Guide

    (R)-2-(2,2,2-Trifluoroethyl)piperazine proper disposal procedures

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of the experimental workflow. For drug development professionals and synthetic chemists, handling chiral fluorinated building blocks like (R)-2-(2,2,2-Trifluoroethyl)piperazine presents a unique intersection of chemical hazards.

    This guide provides an authoritative, self-validating operational framework for the safe handling and disposal of this compound, ensuring your laboratory maintains compliance, protects personnel, and prevents the environmental release of persistent fluorinated byproducts.

    Physicochemical Hazard Profiling

    To design an effective disposal protocol, we must first understand the molecular causality behind the compound's behavior. (R)-2-(2,2,2-Trifluoroethyl)piperazine combines a highly basic, nucleophilic secondary amine (the piperazine ring) with a highly stable, electron-withdrawing trifluoroethyl group.

    According to the1, this compound is classified under GHS as causing serious eye damage (H318) and skin irritation (H315)[1]. Furthermore, the carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard waste incineration temperatures are insufficient to break this bond, which can lead to the dangerous emission of hydrofluoric acid (HF) gas or the creation of short-chain per- and polyfluoroalkyl substances (PFAS)[2].

    Table 1: Quantitative Data & Operational Implications

    ParameterSpecificationOperational Causality
    Chemical Formula C₆H₁₁F₃N₂The -CF₃ group dictates mandatory routing to halogenated waste streams to prevent environmental contamination.
    GHS Classifications H225, H302, H315, H318High basicity and flammability require quenching and neutralization prior to bulk storage to prevent container degradation.
    Bond Dissociation ~485 kJ/mol (C-F bond)Standard incineration (800°C) is insufficient; requires specialized >1100°C thermal destruction.
    Waste Designation EPA RCRA HalogenatedMisclassification leads to TSDF (Treatment, Storage, and Disposal Facility) rejection and potential regulatory fines.

    Regulatory Landscape: The EPA RCRA Context

    Recent regulatory frameworks, such as the3, mandate strict oversight of fluorinated organics[3]. While (R)-2-(2,2,2-Trifluoroethyl)piperazine is a pharmaceutical intermediate rather than a legacy PFAS surfactant, it falls under the broader umbrella of fluorinated constituents scrutinized by TSDFs. Facilities must ensure that waste containing this compound is explicitly manifested so that it is routed to rotary kilns equipped with alkaline scrubbers.

    End-to-End Disposal Methodology

    Do not simply pour this compound into a generic organic waste carboy. The following step-by-step methodology is designed as a self-validating system , ensuring that every action is verified before proceeding to the next.

    Step 1: Source Segregation & Quenching
    • The Action: Isolate the piperazine waste from any strong oxidizers (e.g., peroxides, nitric acid) or non-halogenated solvents. If the compound is in its freebase form, quench it by slowly adding it to a dilute acidic solution (e.g., 1M HCl) in an ice bath.

    • The Causality: The freebase amine is highly reactive and volatile. Converting it to a hydrochloride salt drastically reduces its vapor pressure, mitigating inhalation risks (H335) and preventing exothermic reactions in the bulk waste container.

    Step 2: The Self-Validating Compatibility Test
    • The Action: Before adding the quenched waste to the primary laboratory halogenated waste carboy, extract a 5 mL aliquot of the bulk carboy waste. In a fume hood, add 0.5 mL of your neutralized piperazine waste to the aliquot. Monitor for 15 minutes using an IR thermometer.

    • The Causality: This micro-compatibility test validates that no unexpected cross-reactions (gas evolution or thermal spikes) will occur. If the temperature remains stable and no gas is evolved, the bulk transfer is validated as safe.

    Step 3: Packaging and RCRA Labeling
    • The Action: Store the validated waste in High-Density Polyethylene (HDPE) containers. Label explicitly as "Halogenated Organic Waste: Contains Fluorinated Amines."

    • The Causality: Trace amounts of HF can occasionally be generated if fluorinated compounds degrade under complex waste conditions. HDPE provides superior chemical resistance compared to glass, which can be etched by fluorides, compromising structural integrity.

    Step 4: High-Temperature Incineration (TSDF Handoff)
    • The Action: Ensure your waste management vendor routes this specific carboy to a high-temperature incineration facility (>1100°C) equipped with wet alkaline scrubbers.

    • The Causality: As detailed in 2, extreme thermal energy is required to mineralize the C-F bonds[2]. The alkaline scrubber is non-negotiable; it captures the resulting HF gas and neutralizes it into inert calcium fluoride or sodium fluoride salts, preventing toxic atmospheric release.

    Visualizing the Disposal Workflow

    The following diagram maps the logical relationship and critical control points of the disposal process.

    Workflow Gen Waste Generation (Fluorinated Amine) Seg Halogenated Segregation (Avoid Oxidizers) Gen->Seg Collect Test Self-Validation (pH & Aliquot Test) Seg->Test QA/QC Pack RCRA Packaging (HDPE Containers) Test->Pack Approved Inc Thermal Destruction (>1100°C Kiln) Pack->Inc TSDF Transfer Scrub Alkaline Scrubbing (HF Neutralization) Inc->Scrub Exhaust Gas

    Workflow for the safe segregation, validation, and thermal destruction of fluorinated amines.

    References

    • Title: U.S.
    • Title: 1-(2,2,2-Trifluoroethyl)
    • Title: Chemistry of Bis(trifluoromethyl)

    Sources

    Personal protective equipment for handling (R)-2-(2,2,2-Trifluoroethyl)piperazine

    All waste materials, including empty containers, contaminated gloves, and absorbent materials from spills, should be treated as hazardous waste. [24]1. Collect all solid and liquid waste in separate, clearly labeled, and sealed containers. 2. The containers should be marked as "Hazardous Waste" and include the full chemical name. 3. Follow your institution's specific guidelines for the disposal of corrosive and fluorinated organic compounds. Do not dispose of this chemical down the drain. [16] By adhering to these rigorous safety protocols, you contribute to a culture of safety and ensure that your valuable research can proceed without incident. The principles outlined in this guide are designed to be a foundation for your laboratory's specific Chemical Hygiene Plan. [1][25]

    References

    • Laboratory Safety Guidance . Occupational Safety and Health Administration. [Link]

    • The Laboratory Standard . Duke University | Office of Clinical and Research Safety. [Link]

    • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds . Acta Pharmaceutica, 70(4), 423-441. [Link]

    • Welz, A., & Koba, M. (2020). Piperazine Derivatives as Dangerous Abused Compounds . ResearchGate. [Link]

    • OSHA Standards for Biological Laboratories . U.S. Department of Health & Human Services. [Link]

    • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]

    • ACS Chemical Health and Safety Division . American Chemical Society. [Link]

    • Laboratories - Overview . Occupational Safety and Health Administration. [Link]

    • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds . PubMed. [Link]

    • Doing Things Safely: A Guide for Introductory Chemistry Students . American Chemical Society. [Link]

    • Safety Tipsheets & Best Practices . American Chemical Society. [Link]

    • Gaca, S., et al. (2016). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis . PubMed. [Link]

    • Piperazine: Human health tier II assessment . Australian Government Department of Health. [Link]

    • Safety Video by American Chemical Society (1991) . YouTube. [Link]

    • Guidelines for Chemical Laboratory Safety in Academic Institutions . American Chemical Society. [Link]

    • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide . Hazmat, Corp. [Link]

    • Corrosive Chemicals . Brandeis University. [Link]

    • Safety Data Sheet: 2,2,2-Trifluoroethanol . Carl ROTH. [Link]

    • 10 Tips Working Safely with corrosives . Chemsafe. [Link]

    • PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT . PPESAFETY. [Link]

    • 2-(2,2,2-trifluoroethyl)piperazine dihydrochloride — Chemical Substance Information . NextSDS. [Link]

    • Chemicals - safe use and handling . Health and Safety Executive. [Link]

    ×

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。